N-(2-Methyl-5-nitrophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33950. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-3-4-8(11(13)14)5-9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHUULKGTGEHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182974 | |
| Record name | N-(2-Methyl-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-79-0 | |
| Record name | N-(2-Methyl-5-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methyl-5-nitrophenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylamino-4-nitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Methyl-5-nitrophenyl)acetamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-methyl-5-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-(2-Methyl-5-nitrophenyl)acetamide, a valuable intermediate in organic synthesis. This document details its known physicochemical characteristics, outlines experimental protocols for its synthesis and analysis, and includes relevant safety information. All quantitative data is presented in structured tables for clarity and ease of comparison.
Core Physical and Chemical Properties
This compound, with the CAS number 2879-79-0, is a solid organic compound.[1] Its fundamental properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2879-79-0 |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Physical Property | Value | Notes |
| Melting Point | 150-151 °C | Solvent: ethanol[1] |
| Boiling Point | 374.4 ± 30.0 °C | Predicted |
| Density | 1.289 ± 0.06 g/cm³ | Predicted |
| pKa | 14.21 ± 0.70 | Predicted |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes, both involving common organic reactions. The logical workflow for these synthetic pathways is illustrated below.
Caption: Synthetic pathways to this compound.
Experimental Protocol: Synthesis via Nitration of N-(2-methylphenyl)acetamide (Route 1)
This protocol is adapted from standard nitration procedures for acetanilides.
Materials:
-
N-(2-methylphenyl)acetamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
In a flask, dissolve N-(2-methylphenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, while maintaining the low temperature and stirring continuously.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at the same temperature.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not widely published. The following experimental protocol outlines a standard method for determining solubility.
Experimental Protocol: Determination of Solubility (Shake-Flask Method)
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath
-
Analytical balance
-
Spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved solid in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Express the solubility in terms of g/100 mL or mol/L.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Hazards: While specific toxicity data is unavailable, related nitroaromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2]
Biological Activity
Currently, there is no widely published information regarding the specific biological activities or signaling pathways associated with this compound. Its primary application appears to be as an intermediate in chemical synthesis.
This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. Further experimental work is required to fully characterize this compound, particularly in the areas of solubility, spectroscopic analysis, and biological activity. Researchers are encouraged to use the provided protocols as a starting point for their own investigations.
References
An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide (CAS: 2879-79-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Methyl-5-nitrophenyl)acetamide, with the CAS number 2879-79-0, is a nitroaromatic compound that serves as a crucial intermediate in organic synthesis. Its structural features, including a reactive acetamido group and a nitro functionality on a substituted benzene ring, make it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications, particularly in the realm of drug discovery and development. While direct biological studies on this compound are limited, its role as a precursor to bioactive molecules underscores its importance in medicinal chemistry.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] A summary of its key chemical and physical properties is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2879-79-0 | [2] |
| Molecular Formula | C₉H₁₀N₂O₃ | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| Appearance | Yellow crystalline solid | [1] |
| Density | 1.289 g/cm³ | [1] |
| Boiling Point | 374.4°C at 760 mmHg | [1] |
| Flashing Point | 180.2°C | [1] |
| Vapor Pressure | 8.37E-06 mmHg at 25°C | [1] |
| Refractive Index | 1.605 | [1] |
| Synonyms | 5'-NITRO-ORTHO-ACETOTOLUIDIDE, 2-Acetylamino-4-nitrotoluene | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the acetylation of 2-methyl-5-nitroaniline. This precursor itself is synthesized via the nitration of o-toluidine. To achieve the desired regioselectivity (nitration at the 5-position), a common strategy involves the protection of the amino group of o-toluidine by acetylation prior to the nitration step, followed by deprotection.[4][5] However, for the direct synthesis of the title compound, the acetylation of commercially available 2-methyl-5-nitroaniline is the most straightforward approach.
Synthesis of this compound from 2-Methyl-5-nitroaniline
This protocol describes the acetylation of 2-methyl-5-nitroaniline using acetic anhydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise. An alternative method involves using a mixture of acetic anhydride and a catalytic amount of a strong acid like sulfuric acid.[6]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and unreacted reagents. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a pure crystalline product.[4]
-
Drying: Dry the purified product in a vacuum oven.
Synthesis Workflow Diagram
The following diagram, generated using Graphviz (DOT language), illustrates the synthetic pathway from o-toluidine to this compound, highlighting the key steps of acetylation and nitration.
Caption: Synthetic pathways to this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, the methyl group protons, and the amide proton. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetamido group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (around 1660 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound with the detection of the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[3][7] Its functional groups allow for a variety of chemical transformations. The nitro group can be reduced to an amino group, which can then be further modified, while the acetamido group can be hydrolyzed to reveal a primary amine.
A notable application is in the synthesis of precursors for targeted cancer therapy. For instance, it is a building block for intermediates used in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat certain types of cancer.[8] Furthermore, derivatives of this compound have been investigated for their potential biological activities. For example, N-(2-methyl-5-nitrophenyl) acetamide derivatives have been synthesized and evaluated for their antitubercular properties.
Signaling Pathways and Mechanism of Action
Currently, there is no available scientific literature that describes the direct interaction of this compound with any specific biological signaling pathways or elucidates its mechanism of action. Its significance in drug development is primarily as a scaffold or intermediate, and the biological activity of its derivatives would depend on the nature of the final molecule.
Safety and Handling
As with many nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[9] For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with established applications in the synthesis of dyes and, more significantly, in the field of medicinal chemistry as a building block for pharmacologically active compounds. This guide has provided a detailed overview of its properties and a practical protocol for its synthesis. While direct biological data on the compound itself is scarce, its role as a precursor in the development of new therapeutics highlights its importance for researchers and professionals in the field of drug discovery. Further research into the properties and potential applications of this and related compounds could open new avenues for the development of novel chemical entities.
References
- 1. N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide | C13H12N2O3S | CID 875727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. zhishangbio.com [zhishangbio.com]
- 8. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 9. 2-Methyl-5-nitroaniline | 99-55-8 [chemicalbook.com]
A Comprehensive Technical Overview of N-(2-Methyl-5-nitrophenyl)acetamide
This guide provides an in-depth analysis of the molecular characteristics of N-(2-Methyl-5-nitrophenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. Below, you will find its molecular structure, key quantitative data, and a structural diagram.
Quantitative Molecular Data
The essential physicochemical properties of this compound are summarized in the table below. This information is critical for various applications, including analytical method development and chemical synthesis.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₃[1] |
| Molecular Weight | 194.19 g/mol [1][2][3] |
| CAS Number | 2879-79-0[1][2][3] |
| Melting Point | 150-151 °C[1] |
| Boiling Point (Predicted) | 374.4±30.0 °C[1] |
| Density (Predicted) | 1.289±0.06 g/cm³[1] |
Molecular Structure
This compound consists of a central phenyl ring substituted with a methyl group at the second position, a nitro group at the fifth position, and an acetamide group at the first position. The arrangement of these functional groups dictates the molecule's chemical reactivity and physical properties.
Synonyms
This compound is also known by several other names, including:
References
An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound N-(2-Methyl-5-nitrophenyl)acetamide, including its nomenclature, physicochemical properties, a detailed synthesis protocol, and a discussion of potential metabolic pathways. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.
Chemical Identity and Properties
The compound of interest is systematically named This compound according to IUPAC nomenclature. It is also known by several synonyms, which are listed in the table below.
Table 1: Synonyms and Chemical Identifiers
| Synonym | Identifier Type | Value |
| 2'-Methyl-5'-nitroacetanilide | Common Name | |
| 2-Acetamido-4-nitrotoluene | Common Name | |
| Acetamide, N-(2-methyl-5-nitrophenyl)- | CAS Index Name | |
| 5'-Nitro-o-acetotoluidide | Common Name | |
| NSC 33950 | Registry Number | |
| EINECS 220-727-9 | Registry Number | |
| CAS Number | Registry Number | 2879-79-0 |
A summary of the key physicochemical properties of this compound is provided in Table 2. These properties are crucial for understanding its behavior in various experimental and biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Melting Point | 150-151 °C |
| Boiling Point (Predicted) | 374.4 ± 30.0 °C |
| Density (Predicted) | 1.289 ± 0.06 g/cm³ |
| pKa (Predicted) | 14.21 ± 0.70 |
Experimental Protocols
A detailed, two-step experimental protocol for the synthesis of this compound is outlined below. The process involves the nitration of o-toluidine to produce the intermediate 2-methyl-5-nitroaniline, followed by its acetylation.
Step 1: Synthesis of 2-Methyl-5-nitroaniline
Materials:
-
o-Toluidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH) solution
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer and placed in an ice-salt bath, cool concentrated sulfuric acid.
-
Slowly add o-toluidine dropwise to the cooled sulfuric acid with vigorous stirring, ensuring the temperature is maintained below 10°C.
-
Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the o-toluidine solution over approximately 2 hours, maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Pour the reaction mixture onto crushed ice.
-
Carefully neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Collect the orange precipitate of crude 2-methyl-5-nitroaniline by filtration.
-
Wash the precipitate thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
Materials:
-
2-Methyl-5-nitroaniline (from Step 1)
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Cold water
Procedure:
-
Dissolve the purified 2-methyl-5-nitroaniline in a suitable solvent such as glacial acetic acid in a reaction flask.
-
Add acetic anhydride to the solution.
-
Heat the mixture under reflux for a sufficient period to allow for the completion of the acetylation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water to precipitate the this compound product.
-
Collect the solid product by filtration.
-
Wash the product with water to remove any remaining acid and anhydride.
-
Dry the purified this compound.
Visualized Workflows
While specific signaling pathways for this compound are not documented in the current scientific literature, the following diagrams illustrate the synthesis workflow and a generalized metabolic pathway for nitroaromatic compounds.
Caption: Synthesis workflow for this compound.
Caption: Generalized metabolic pathway for nitroaromatic compounds.
Biological Activity and Signaling Pathways
Extensive literature searches did not yield specific information regarding the biological activities or associated signaling pathways of this compound. However, the metabolism of nitroaromatic compounds, in general, involves the reduction of the nitro group by various nitroreductases. This metabolic activation can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which can subsequently interact with cellular macromolecules. The resulting amino metabolites often undergo Phase II conjugation reactions to facilitate their excretion. The potential for such metabolic activation is an important consideration in the toxicological and pharmacological assessment of this compound.
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All chemical handling should be performed by trained professionals in accordance with established safety protocols.
An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Methyl-5-nitrophenyl)acetamide, a key intermediate in various synthetic processes. Understanding the solubility of this compound is crucial for its application in drug discovery, chemical synthesis, and materials science. This document outlines the physicochemical properties of this compound, presents a framework for documenting its solubility in various organic solvents, and details a standardized experimental protocol for solubility determination.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₉H₁₀N₂O₃.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol | |
| CAS Number | 2879-79-0 | [1] |
| Appearance | To be determined experimentally | |
| Melting Point | To be determined experimentally | |
| pKa | To be determined experimentally/predicted | |
| LogP | To be determined experimentally/predicted |
Solubility Profile
Table 1: Quantitative Solubility of this compound
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | Polar Protic | 25 | Shake-Flask | ||
| Ethanol | Polar Protic | 25 | Shake-Flask | ||
| Methanol | Polar Protic | 25 | Shake-Flask | ||
| Isopropanol | Polar Protic | 25 | Shake-Flask | ||
| Acetone | Polar Aprotic | 25 | Shake-Flask | ||
| Acetonitrile | Polar Aprotic | 25 | Shake-Flask | ||
| Dichloromethane | Nonpolar | 25 | Shake-Flask | ||
| Chloroform | Nonpolar | 25 | Shake-Flask | ||
| Toluene | Nonpolar | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Shake-Flask | ||
| Dimethylformamide (DMF) | Polar Aprotic | 25 | Shake-Flask |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound. It is a reliable and widely used technique.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. A visible excess of the solid should remain.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The optimal time for equilibration should be determined through preliminary experiments.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolation from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. Express the solubility in mg/mL and mol/L.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the determination of solubility using the shake-flask method.
Caption: Experimental Workflow for the Shake-Flask Solubility Determination Method.
Caption: Key Factors Influencing Experimental Solubility Determination.
References
An In-Depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide: Discovery, Synthesis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Methyl-5-nitrophenyl)acetamide, a substituted nitroaromatic compound, has historical roots in the development of synthetic dyes and continues to be a relevant intermediate in organic synthesis. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, physicochemical properties, and a discussion of its potential biological activities. The synthesis primarily involves a two-step process initiated by the nitration of o-toluidine, followed by the acetylation of the resulting 2-methyl-5-nitroaniline. While specific biological data for this compound is limited, this guide explores the well-established toxicological pathways of nitroaromatic compounds, which are known to exert their effects through metabolic activation to reactive intermediates that can lead to genotoxicity. All quantitative data is presented in structured tables, and key experimental workflows and the hypothesized biological pathway are visualized using diagrams.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader development of nitroaniline chemistry, which became pivotal in the late 19th and early 20th centuries for the synthesis of azo dyes. The precursor, 2-methyl-5-nitroaniline (also known as 5-nitro-o-toluidine), is a key intermediate for a variety of dyes and pigments. The acetylation of this precursor to form this compound serves to modify its chemical properties and can be a strategic step in more complex synthetic routes. While a specific date of discovery for this compound is not prominently documented, its existence is a logical extension of the well-established chemistry of nitration and acetylation of aromatic amines that flourished during the industrial revolution. Today, it finds applications as an intermediate in the synthesis of specialized organic compounds, including certain pharmaceuticals and agrochemicals, owing to its reactive nitro and amide functionalities that allow for further chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Acetylamino-4-nitrotoluene, 2-Acetamido-4-nitrotoluene |
| CAS Number | 2879-79-0 |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Melting Point | 150-151 °C |
| Boiling Point (Predicted) | 374.4 ± 30.0 °C |
| Density (Predicted) | 1.289 ± 0.06 g/cm³ |
| pKa (Predicted) | 14.21 ± 0.70 |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process. The first step involves the nitration of o-toluidine to produce 2-methyl-5-nitroaniline, and the second step is the acetylation of this intermediate.
Step 1: Synthesis of 2-Methyl-5-nitroaniline via Nitration of o-Toluidine
The nitration of o-toluidine is a classic electrophilic aromatic substitution reaction. However, the presence of the activating amino and methyl groups can lead to the formation of multiple isomers. To achieve better regioselectivity for the desired 5-nitro product, the reaction is carried out under controlled temperature conditions.
Materials:
-
o-Toluidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 10°C in an ice-salt bath.
-
Slowly add o-toluidine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature is maintained below 10°C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, and cool this mixture.
-
Add the nitrating mixture dropwise to the o-toluidine solution over approximately 2 hours, keeping the temperature below 10°C.
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Pour the reaction mixture onto crushed ice and carefully neutralize with a sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound via Acetylation of 2-Methyl-5-nitroaniline
The final step is the acetylation of the amino group of 2-methyl-5-nitroaniline. This is a standard procedure often employing acetic anhydride.
Materials:
-
2-Methyl-5-nitroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent, optional)
-
Water
Procedure:
-
Dissolve 2-methyl-5-nitroaniline in a suitable solvent such as glacial acetic acid in a reaction flask.
-
Add acetic anhydride to the solution.
-
The reaction can be stirred at room temperature or gently heated under reflux for a defined period to ensure completion.
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Collect the solid this compound by filtration, wash with water, and dry.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
There is a notable lack of specific biological activity data for this compound in the scientific literature. However, based on the well-documented toxicology of the broader class of nitroaromatic compounds, a potential mechanism of action can be hypothesized.
Nitroaromatic compounds are generally not reactive in their parent form but can be metabolically activated to exert toxic effects.[1][2] This activation typically involves the enzymatic reduction of the nitro group.[3]
Hypothesized Mechanism of Genotoxicity
The primary mechanism of toxicity for many nitroaromatic compounds is genotoxicity, which can lead to mutagenicity and carcinogenicity.[2] This process is initiated by the reductive metabolism of the nitro group, often by cytochrome P450 reductases, to form a nitroso intermediate, which is further reduced to a hydroxylamino derivative.[3][4] These intermediates are electrophilic and can form covalent adducts with DNA.[2][5] These DNA adducts can lead to mutations during DNA replication and transcription, ultimately contributing to the initiation of cancer.[2]
Potential Signaling Pathway for Nitroaromatic Compound-Induced Genotoxicity
The following diagram illustrates the hypothesized signaling pathway for the genotoxicity of a generic nitroaromatic compound, which may be applicable to this compound.
Caption: Hypothesized pathway of genotoxicity for nitroaromatic compounds.
Conclusion
This compound is a compound with a clear and logical synthetic pathway rooted in the historical development of industrial organic chemistry. Its physicochemical properties are well-defined, and its synthesis from readily available starting materials is straightforward, though requiring careful control to manage isomeric byproducts. While direct biological studies on this specific molecule are scarce, its structural classification as a nitroaromatic compound suggests a potential for genotoxicity through metabolic activation. This guide provides researchers and drug development professionals with a foundational understanding of this compound, from its synthesis to its potential biological implications, thereby serving as a valuable resource for future research and application development. Further investigation into the specific biological effects of this compound is warranted to fully characterize its toxicological profile and explore any potential therapeutic applications.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive metabolism of nitroaromatic compounds by various liver microsomes - East China Normal University [pure.ecnu.edu.cn]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Material Safety of N-(2-Methyl-5-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for N-(2-Methyl-5-nitrophenyl)acetamide (CAS No. 2879-79-0). Due to the limited availability of a complete, official Material Safety Data Sheet (MSDS) for this specific compound, this document compiles available data and supplements it with information from structurally similar nitroaromatic compounds. All data derived from analogous compounds are clearly indicated. This guide is intended to inform researchers and professionals in drug development and other scientific fields on the safe handling, storage, and disposal of this chemical.
Chemical Identification and Physicochemical Properties
This compound, also known as 2-Acetamido-4-nitrotoluene, is a nitroaromatic compound with the molecular formula C₉H₁₀N₂O₃.[1][2][3][4] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2879-79-0 | [1][2][4] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][2][3] |
| Molecular Weight | 194.19 g/mol | [2][3] |
| Melting Point | 150-151 °C | [2] |
| Boiling Point | 374.4 ± 30.0 °C (Predicted) | [2] |
| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.21 ± 0.70 (Predicted) | [2] |
| LogP | 2.45780 | |
| Flash Point | 180.2 °C |
Hazard Identification and GHS Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Note: This classification is inferred from related compounds and should be used for precautionary purposes.
GHS Pictograms (Predicted)
Caption: Predicted GHS Hazard Pictograms.
Toxicological Information
Specific toxicological data for this compound are not available. The toxicological profile is inferred from related nitroaromatic compounds. Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentration causes cyanosis. Onset may be delayed 2 to 4 hours or longer.
| Toxicity Endpoint | Value | Species | Route | Source(s) |
| LD50 Oral | 1960 mg/kg | Rat | Oral | [5] (for 4-Nitrotoluene) |
| LC50 Inhalation | 975 mg/m³ | Rat | Inhalation | [5] (for 4-Nitrotoluene) |
Experimental Protocols
Handling and Storage
Handling:
-
Work under a chemical fume hood.
-
Do not breathe dust.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
First-Aid Measures
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[9]
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific hazards arising from the chemical: Emits toxic fumes under fire conditions, including nitrogen oxides (NOx) and carbon monoxide (CO).[7]
-
Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Accidental Release Measures
-
Personal precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[9]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[5]
-
Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9]
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10] Do not dispose of with regular trash or down the drain.[10]
Visualizations
Emergency Response Workflow
References
- 1. appchemical.com [appchemical.com]
- 2. 2879-79-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 2879-79-0 [m.chemicalbook.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. One moment, please... [oxfordlabfinechem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
- 10. benchchem.com [benchchem.com]
"2-Acetylamino-4-nitrotoluene" as a synonym for "N-(2-Methyl-5-nitrophenyl)acetamide"
Synonym: 2-Acetylamino-4-nitrotoluene
Abstract
This technical guide provides a comprehensive overview of N-(2-Methyl-5-nitrophenyl)acetamide, also known as 2-Acetylamino-4-nitrotoluene. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. It covers the fundamental physicochemical properties, a detailed experimental protocol for its synthesis via the acetylation of 2-methyl-5-nitroaniline, and a summary of its known applications. The guide also includes a discussion on the safety and handling of this compound and its precursors. While this compound serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents, information regarding its direct involvement in biological signaling pathways is not extensively documented in current literature.
Introduction
This compound is an aromatic amide that is a derivative of acetanilide. Its chemical structure, featuring a nitrophenyl group, makes it a key intermediate in the synthesis of more complex molecules. It is primarily utilized in the manufacturing of azo dyes and pigments, contributing to yellow and orange shades[1]. Furthermore, the presence of nitro and amide functional groups allows for further chemical modifications, making it a versatile precursor in the preparation of certain pharmaceuticals and agrochemicals[1]. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 2879-79-0 | [2] |
| Melting Point | 150-151 °C | |
| Boiling Point (Predicted) | 374.4 ± 30.0 °C | |
| Density (Predicted) | 1.289 ± 0.06 g/cm³ | |
| Appearance | Not specified (likely a solid at room temperature) | |
| Solubility | Not specified |
Synthesis of this compound
The primary route for the synthesis of this compound is the acetylation of 2-methyl-5-nitroaniline (also known as 2-amino-4-nitrotoluene). This reaction involves the introduction of an acetyl group onto the amino group of the precursor.
Experimental Protocol: Acetylation of 2-Methyl-5-nitroaniline
This protocol outlines a general laboratory procedure for the acetylation of an aromatic amine, adapted for the synthesis of this compound.
Materials and Reagents:
-
2-Methyl-5-nitroaniline (2-amino-4-nitrotoluene)
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (optional, as a catalyst)
-
Ethanol (for recrystallization)
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Beakers
-
Büchner funnel and filtration flask
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-nitroaniline in a minimal amount of glacial acetic acid. If acetic acid is not used as a solvent, the amine can be directly reacted with acetic anhydride.
-
Acetylation: Slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the stirred solution of the amine. A catalytic amount of sodium acetate can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (the boiling point of the solvent or acetic anhydride) for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and water with constant stirring. The product, this compound, will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any unreacted acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Synthesis Workflow
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons on the phenyl ring, and the methyl and NH protons of the acetamide group. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the positions of the methyl, nitro, and acetamido groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the methyl carbon, the carbonyl carbon, and the methyl carbon of the acetyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (amide I band), and the N-H bending (amide II band). Additionally, characteristic peaks for the aromatic C-H stretching and the asymmetric and symmetric stretching of the nitro group (NO₂) are expected.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct biological activities or the involvement of this compound in specific signaling pathways. Studies on related nitroaromatic compounds suggest potential for biological activity, often following metabolic reduction of the nitro group[3]. Derivatives of this compound have been investigated for various biological properties, including anticonvulsant activity[4]. However, these findings are not directly attributable to the parent compound. Further research is required to elucidate any potential biological roles of this compound.
Applications
The primary application of this compound is as a chemical intermediate.
-
Dye and Pigment Synthesis: It serves as a precursor in the manufacturing of azo dyes, which are a large class of organic colorants[1].
-
Pharmaceutical and Agrochemical Research: The functional groups present in the molecule make it a useful building block for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries[1].
-
Analytical Standards: It can be used as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) for the separation and analysis of related compounds[2].
Safety and Handling
Appropriate safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
The precursor, 2-methyl-5-nitroaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer. Therefore, extreme caution should be exercised when handling this starting material.
Logical Relationships in Synthesis
The synthesis of this compound is a straightforward chemical transformation. The logical relationship between the reactants and the product is depicted in the following diagram.
Conclusion
This compound is a valuable chemical intermediate with established applications in the dye industry and potential uses in the synthesis of pharmaceuticals and agrochemicals. This guide has provided a consolidated source of technical information, including its properties and a detailed synthesis protocol. While its direct biological activity is not well-documented, its role as a synthetic precursor underscores its importance in organic chemistry. Future research may uncover novel applications and biological functions of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Methyl-5-nitrophenyl)acetamide is a key chemical intermediate with significant applications in the synthesis of azo dyes and as a potential building block in the development of novel pharmaceutical compounds. Its chemical structure, featuring a reactive nitro group and a protected amine, allows for a series of versatile transformations, making it a valuable precursor in multi-step synthetic pathways. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.
Introduction
This compound, also known as 2-acetylamino-4-nitrotoluene, is an aromatic organic compound characterized by a substituted benzene ring. The presence of the acetamide group serves as a protecting group for the amine, allowing for selective reactions on other parts of the molecule, primarily the nitro group. The strategic positioning of the methyl and nitro groups further influences the regioselectivity of subsequent chemical modifications. This guide will explore the synthesis of this intermediate and its pivotal role in the production of various downstream products.
Synthesis of this compound
The primary route for the synthesis of this compound involves the acetylation of 2-methyl-5-nitroaniline. This reaction protects the amino group, rendering it less susceptible to oxidation and directing further electrophilic substitution.
Experimental Protocol: Acetylation of 2-Methyl-5-nitroaniline
Materials:
-
2-Methyl-5-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
Heat the mixture under reflux for a designated period to facilitate the formation of this compound.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water to remove any unreacted acids, and dry.
Quantitative Data:
| Parameter | Value |
| Reactant | 2-Methyl-5-nitroaniline |
| Reagent | Acetic anhydride, Glacial acetic acid |
| Reaction Time | Varies (typically 1-3 hours) |
| Yield | >90% (typical) |
| Purity | High, further purification by recrystallization if needed |
Key Reactions and Applications as a Chemical Intermediate
This compound serves as a versatile intermediate for a range of chemical transformations, primarily centered around the reduction of the nitro group to an amine. This transformation unlocks its potential in various industrial applications.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a critical step in utilizing this compound for further synthesis. Catalytic hydrogenation is a common and efficient method for this transformation.
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (Pd/C) catalyst (5-10%)
-
Hydrazine hydrate (or hydrogen gas)
Procedure:
-
Dissolve this compound in ethanol in a reaction vessel.
-
Add a catalytic amount of Pd/C.
-
For hydrazine hydrate reduction, add it dropwise to the mixture at room temperature. For catalytic hydrogenation, pressurize the vessel with hydrogen gas.
-
The reaction is typically exothermic. Maintain the temperature within a safe range.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the crude N-(5-amino-2-methylphenyl)acetamide.
Quantitative Data:
| Parameter | Value |
| Reactant | This compound |
| Catalyst | Pd/C |
| Reducing Agent | Hydrazine hydrate or H₂ |
| Yield | >95% (typical) |
| Purity | High, can be purified further by recrystallization |
Role in Azo Dye Synthesis
While direct use of this compound in azo dye synthesis is uncommon due to the protected amine, its precursor, 2-methyl-5-nitroaniline, is a key diazo component for producing a range of red and orange pigments. The derivative, N-(5-amino-2-methylphenyl)acetamide, obtained after reduction, can be diazotized and coupled with various aromatic compounds to form azo dyes. The acetyl group can be retained to modify the properties of the final dye or removed by hydrolysis.
The general workflow for synthesizing an azo dye using the derivative of this compound is as follows:
Potential in Pharmaceutical Synthesis
The diamino derivative obtained from this compound is a valuable building block in medicinal chemistry. While specific examples of blockbuster drugs synthesized directly from this intermediate are not readily found in public literature, the structural motif of a substituted phenylenediamine is present in numerous biologically active molecules. For instance, the related compound N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is a key intermediate in the synthesis of the anticancer drug Imatinib. This highlights the potential of this compound as a precursor for novel therapeutic agents.
The general synthetic utility in drug development can be visualized as a logical progression from the starting intermediate to a final, biologically active compound.
Signaling Pathways
Based on available literature, no specific signaling pathways have been directly elucidated for this compound or its immediate derivatives. The biological activity of compounds synthesized from this intermediate would be highly dependent on the final molecular structure and the specific pharmacophores introduced. Research into the biological effects of novel compounds derived from this intermediate would be a necessary step to determine their mechanisms of action and any associated signaling pathways.
Conclusion
This compound is a strategically important chemical intermediate with established, albeit indirect, utility in the dye industry and significant potential in pharmaceutical research and development. The straightforward synthesis and the versatility of its chemical transformations make it a valuable tool for chemists. The detailed protocols and data presented in this guide are intended to facilitate its use in laboratory and industrial settings, encouraging further exploration of its applications in creating novel and functional molecules. Future research should focus on exploring its direct role in the synthesis of new pharmaceutical agents and elucidating the biological activities of its derivatives.
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide from o-Toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Methyl-5-nitrophenyl)acetamide is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and other bioactive compounds. Its structure, featuring a nitro group and an acetamido group on a toluene backbone, provides multiple points for further chemical modification. This document provides a detailed protocol for the two-step synthesis of this compound starting from o-toluidine. The synthesis involves the protection of the amino group via acetylation, followed by regioselective nitration.
Reaction Scheme
The overall synthesis proceeds in two sequential steps:
-
Acetylation of o-toluidine: The amino group of o-toluidine is acetylated using acetic anhydride to form N-acetyl-o-toluidine (also known as N-(2-methylphenyl)acetamide). This step protects the amino group from oxidation and directs the subsequent nitration.
-
Nitration of N-acetyl-o-toluidine: The intermediate, N-acetyl-o-toluidine, is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | o-Toluidine (Starting Material) | N-acetyl-o-toluidine (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₇H₉N | C₉H₁₁NO | C₉H₁₀N₂O₃ |
| Molecular Weight | 107.15 g/mol | 149.19 g/mol | 194.19 g/mol |
| Melting Point | -23 °C | 110 °C[1] | 150-151 °C[2] |
| Typical Yield | N/A | >95% | 77-82% (reported for a similar process)[3] |
| ¹H NMR (CDCl₃, δ ppm) | Not typically acquired | 7.6 (d, 1H), 7.2-7.3 (m, 2H), 7.1 (t, 1H), 2.25 (s, 3H), 2.2 (s, 3H) | 8.6 (d, 1H), 8.0 (d, 1H), 7.4 (dd, 1H), 2.4 (s, 3H), 2.3 (s, 3H) (Estimated based on similar compounds)[4] |
| ¹³C NMR (CDCl₃, δ ppm) | Not typically acquired | 168.5, 135.8, 130.6, 128.9, 126.5, 125.4, 24.5, 17.8 | 169.0, 148.0, 140.0, 133.0, 125.0, 122.0, 118.0, 25.0, 18.0 (Estimated based on similar compounds)[4] |
Experimental Protocols
Part 1: Synthesis of N-acetyl-o-toluidine (Intermediate)
This protocol details the acetylation of o-toluidine using acetic anhydride.
Materials:
-
o-Toluidine
-
Acetic anhydride
-
Glacial acetic acid
-
Cold water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Beaker
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, add o-toluidine.
-
To the o-toluidine, add glacial acetic acid followed by the slow addition of acetic anhydride. An exothermic reaction may occur, so cooling may be necessary.
-
Heat the mixture to reflux and maintain for an appropriate time to ensure the completion of the acetylation reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold water or crushed ice to precipitate the N-acetyl-o-toluidine.[5]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filtered solid with cold water to remove any remaining acid and unreacted reagents.
-
Dry the purified N-acetyl-o-toluidine. The expected melting point is approximately 110 °C.[1]
Part 2: Synthesis of this compound (Final Product)
This protocol describes the nitration of the N-acetyl-o-toluidine intermediate.
Materials:
-
N-acetyl-o-toluidine (from Part 1)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Crushed ice
-
Cold water
Equipment:
-
Beaker or flask
-
Ice bath
-
Stirrer
-
Dropping funnel
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Suspend the dried N-acetyl-o-toluidine in concentrated sulfuric acid in a beaker or flask, and cool the mixture in an ice bath to 0-5 °C with constant stirring.[5]
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate container, keeping it cool.
-
Add the pre-cooled nitrating mixture dropwise to the suspension of N-acetyl-o-toluidine, ensuring the temperature of the reaction mixture does not exceed 10 °C.[5]
-
After the addition is complete, continue to stir the mixture at a low temperature for a specified period to ensure the reaction goes to completion.
-
Pour the reaction mixture onto a large amount of crushed ice to precipitate the nitrated product.[5]
-
Filter the solid product using a Buchner funnel and wash it thoroughly with cold water to remove any excess acid.
-
Dry the final product, this compound. The expected melting point is in the range of 150-151 °C.[2]
Visualizations
Reaction Pathway
The following diagram illustrates the two-step synthesis of this compound from o-toluidine.
Caption: Synthetic route from o-toluidine to the final product.
Experimental Workflow
This diagram outlines the key stages of the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols: Nitration of N-(o-tolyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the electrophilic nitration of N-(o-tolyl)acetamide, a key intermediate in the synthesis of various pharmaceutical and chemical entities. The procedure outlines the reaction conditions, purification methods, and expected outcomes of the nitration reaction. Due to the directing effects of the methyl and acetamido groups on the aromatic ring, a mixture of constitutional isomers is anticipated. This protocol addresses the formation of these isomers and provides a general strategy for their separation.
Introduction
The nitration of aromatic compounds is a fundamental and widely utilized reaction in organic synthesis. For N-(o-tolyl)acetamide, the introduction of a nitro group is influenced by the activating and ortho-, para-directing effects of both the methyl (-CH₃) and the acetamido (-NHCOCH₃) groups. The interplay of these directing effects, coupled with steric hindrance from the ortho-methyl group, primarily leads to the formation of two major isomers: 4-nitro-N-(o-tolyl)acetamide and 5-nitro-N-(o-tolyl)acetamide. Understanding and controlling the regioselectivity of this reaction is crucial for the efficient synthesis of targeted molecules.
Experimental Protocols
Materials and Equipment
-
N-(o-tolyl)acetamide
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid (optional, as a co-solvent)
-
Ice
-
Deionized Water
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure for Nitration of N-(o-tolyl)acetamide
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a calculated amount of concentrated nitric acid to a cooled portion of concentrated sulfuric acid. This mixture should be prepared in an ice bath to maintain a low temperature and should be made fresh before use. A typical molar ratio of nitric acid to sulfuric acid is 1:2.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve N-(o-tolyl)acetamide in a minimal amount of concentrated sulfuric acid. The dissolution should be performed in an ice bath to keep the temperature below 10 °C. If solubility is an issue, a small amount of glacial acetic acid can be used as a co-solvent.
-
Nitration Reaction: Cool the solution of N-(o-tolyl)acetamide to 0-5 °C using an ice-salt bath. Slowly add the pre-cooled nitrating mixture dropwise from a dropping funnel to the stirred solution of the acetamide. The rate of addition should be carefully controlled to maintain the reaction temperature below 10 °C to minimize side reactions and the formation of dinitro products.
-
Reaction Monitoring: After the addition of the nitrating mixture is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the nitrated products to precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper to remove any residual acid.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification of Isomers
The crude product is a mixture of 4-nitro- and 5-nitro-N-(o-tolyl)acetamide. These isomers have similar polarities, which can make their separation challenging. A combination of recrystallization and column chromatography is typically employed for their purification.
Fractional Recrystallization: Fractional recrystallization can be attempted to enrich one of the isomers. Ethanol or a mixture of ethanol and water is a common solvent system for the recrystallization of nitroacetanilides.[1] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly. The crystals that form will be enriched in the less soluble isomer. The solubility of the specific isomers of nitro-N-(o-tolyl)acetamide may need to be determined empirically.
Column Chromatography: For a more complete separation, column chromatography is recommended.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 7:3).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the separated isomers.
-
Solvent Removal: Combine the fractions containing the pure isomers and remove the solvent using a rotary evaporator to obtain the purified products.
Data Presentation
The nitration of N-(o-tolyl)acetamide yields a mixture of isomers. The precise ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. Based on the directing effects of the ortho-methyl group (activating, ortho-, para-directing) and the acetamido group (activating, ortho-, para-directing), with consideration of steric hindrance from the methyl group, the primary products are the 4-nitro and 5-nitro isomers.
| Product Isomer | Structure | Estimated Distribution (%) | Expected Physical State |
| 4-Nitro-N-(o-tolyl)acetamide | Major | Solid | |
| 5-Nitro-N-(o-tolyl)acetamide | Minor | Solid |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the nitration of N-(o-tolyl)acetamide.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic aromatic nitration.
References
Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Precursor for Azo Dye Synthesis
Introduction
N-(2-Methyl-5-nitrophenyl)acetamide is a chemical intermediate that can serve as a precursor in the synthesis of azo dyes. However, it is important to note that the direct precursor for the critical diazotization reaction is its parent amine, 2-Methyl-5-nitroaniline (also known as 5-nitro-o-toluidine or Fast Scarlet G Base).[1] The acetamide group (-NHCOCH₃) in this compound must first be hydrolyzed to a primary amino group (-NH₂) to enable the synthesis.
Once the 2-Methyl-5-nitroaniline is obtained, the synthesis of azo dyes proceeds via a well-established two-stage process:
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt (Ar-N₂⁺X⁻) by reacting it with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).[1][2]
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, naphthols, or other anilines), to form a stable azo compound (R-N=N-R'), which constitutes the final dye molecule.[1][3]
This versatile pathway allows for the creation of a wide spectrum of colors, including various shades of red, orange, yellow, and brown.[1] Notably, 2-Methyl-5-nitroaniline is a key starting material for commercially significant colorants like Pigment Red 17 and Pigment Red 22.[1][2]
Logical Workflow for Azo Dye Synthesis
The overall process, starting from this compound, involves an initial hydrolysis step followed by the standard diazotization and coupling reactions.
Caption: General workflow for synthesizing an azo dye from this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an azo dye, starting with the hydrolysis of this compound.
Protocol 1: Hydrolysis of this compound
This protocol describes a standard acid-catalyzed hydrolysis to convert the acetamide to the required primary amine.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M) for neutralization
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and extraction
-
pH paper or pH meter
Procedure:
-
Place this compound (1 equivalent) and a 3-6 M solution of HCl or H₂SO₄ into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a chilled NaOH solution until the pH is approximately 7-8. The product, 2-Methyl-5-nitroaniline, may precipitate.
-
Isolate the solid product by vacuum filtration. If the product does not precipitate, perform a solvent extraction (e.g., with ethyl acetate).
-
Wash the crude product with cold distilled water and dry it thoroughly. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Protocol 2: Diazotization of 2-Methyl-5-nitroaniline
This protocol details the critical step of forming the diazonium salt. Strict temperature control is essential for success.[4]
Equipment:
-
250 mL three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
In the three-necked flask, add 2-Methyl-5-nitroaniline (0.10 mol).
-
Add 60 mL of distilled water, followed by the slow and careful addition of concentrated hydrochloric acid (0.25 mol, 2.5 equivalents) while stirring. This will form a suspension of the amine hydrochloride salt.[2]
-
Cool the flask in an ice-salt bath to bring the internal temperature of the mixture to 0-5 °C. It is critical to maintain this temperature range throughout the reaction.[2][4]
-
In a separate beaker, prepare a solution of sodium nitrite (0.105 mol, 1.05 equivalents) in 20 mL of distilled water and cool it in an ice bath.[2]
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.[2][4]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The solid should dissolve, resulting in a clear, yellowish solution of the diazonium salt.[2]
-
Crucially, the resulting diazonium salt solution is unstable and should be used immediately in the subsequent azo coupling reaction without isolation or storage. [2]
Protocol 3: Azo Coupling with 2-Naphthol
This protocol describes the final step where the diazonium salt is coupled with 2-Naphthol to produce a brightly colored azo dye.
Materials:
-
Diazonium salt solution (from Protocol 2)
-
2-Naphthol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Beakers
-
Ice-water bath
-
Stirring apparatus
-
Vacuum filtration setup
Procedure:
-
In a 250 mL beaker, dissolve 2-Naphthol (0.10 mol, 1.0 equivalent relative to the starting amine) in 150-200 mL of a 10% aqueous sodium hydroxide solution.[1]
-
Cool this solution thoroughly in a separate ice-water bath.
-
While stirring the cold 2-Naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol 2.
-
A brightly colored precipitate of the azo dye should form immediately.[1]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.[1]
-
Isolate the azo dye precipitate by vacuum filtration.
-
Wash the filter cake with plenty of cold water to remove any soluble impurities and salts.
-
Allow the solid dye to air-dry. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or glacial acetic acid.
Quantitative Data Summary
The tables below provide a summary of reagents and critical parameters for a representative synthesis based on the protocols.
Table 1: Reagents for Diazotization of 2-Methyl-5-nitroaniline
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Quantity | Equivalents |
|---|---|---|---|---|
| 2-Methyl-5-nitroaniline | 152.15 | 0.10 | 15.2 g | 1.0 |
| Conc. HCl (~37%) | 36.46 | 0.25 | ~25 mL | 2.5 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.105 | 7.25 g | 1.05 |
| Distilled Water | 18.02 | - | 80 mL | - |
Table 2: Reagents for Azo Coupling
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Quantity | Equivalents |
|---|---|---|---|---|
| 2-Naphthol | 144.17 | 0.10 | 14.4 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | - | 20 g in 180 mL H₂O | - |
Table 3: Critical Reaction Parameters
| Step | Parameter | Value | Notes |
|---|---|---|---|
| Diazotization | Temperature | 0–5 °C | Essential for the stability of the diazonium salt.[4] Higher temperatures lead to decomposition. |
| Diazotization | NaNO₂ Addition Time | 30–45 min | Slow, dropwise addition is crucial to control the exothermic reaction and prevent localized temperature spikes.[2][4] |
| Azo Coupling | Temperature | < 10 °C | Low temperature is required for a clean reaction and good yield. |
| Azo Coupling | pH | Alkaline | The coupling reaction with phenols/naphthols is typically carried out under basic conditions. |
Mechanism and Troubleshooting
Mechanism of Diazotization
The diazotization reaction proceeds through the formation of an electrophilic nitrosonium ion (NO⁺), which then reacts with the nucleophilic primary amine.[2]
Caption: The mechanism for the formation of a diazonium salt from a primary aromatic amine.
Troubleshooting Guide
Table 4: Common Issues and Solutions in Diazotization
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Reaction mixture turns dark brown/black | 1. Decomposition of the diazonium salt due to temperature rising above 5 °C.[4]2. Unwanted coupling between the diazonium salt and unreacted amine due to insufficient acidity.[4] | 1. Ensure strict temperature control using an ice-salt bath and slow nitrite addition.[4]2. Increase the concentration of the acid to ensure the starting amine is fully protonated.[4] |
| Low or no product yield | 1. Reaction temperature was too high.[4]2. Insufficient acid was used.3. Degradation of reagents (e.g., old sodium nitrite). | 1. Maintain the temperature strictly at 0-5 °C.[4]2. Use a sufficient excess of strong mineral acid.4. Use high-purity starting materials and a freshly prepared sodium nitrite solution.[4] |
| Foaming or excessive gas evolution | Decomposition of the diazonium salt, releasing nitrogen gas (N₂). | Immediately check and lower the reaction temperature. Slow down or temporarily stop the addition of the nitrite solution.[4] |
| Solid precipitates out of solution during diazotization | 1. The amine hydrochloride salt is not fully soluble.2. The diazonium salt itself is precipitating. | 1. Ensure sufficient acid is used to form the salt. Gentle warming before cooling might help, but ensure it is fully cooled before adding nitrite.2. This can be normal. Proceed to the coupling step, ensuring the mixture is well-stirred.[4] |
References
Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-Methyl-5-nitrophenyl)acetamide as a key starting material in the synthesis of pharmaceutical intermediates. The primary application highlighted is its role in the synthetic pathway of intermediates for Imatinib, a crucial anticancer medication. This document offers detailed experimental protocols, quantitative data, and logical workflows to guide researchers in their drug development endeavors.
Introduction
This compound is a versatile organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a nitro group and an acetamide moiety on a substituted benzene ring, allows for a range of chemical transformations. The nitro group can be readily reduced to an amine, a fundamental functional group in many active pharmaceutical ingredients (APIs). The acetamide group can serve as a protecting group for the amine, which can be later hydrolyzed. This dual functionality makes it a strategic precursor in multi-step synthetic routes.
A significant application of this compound is in the synthesis of key intermediates for Imatinib. Imatinib is a highly successful targeted therapy used in the treatment of chronic myeloid leukemia (CML) and other cancers. The synthesis of Imatinib involves the coupling of a pyrimidine-amine core with a substituted benzamide side chain. The diamine precursor to this pyrimidine-amine core can be efficiently synthesized from this compound.
Core Application: Synthesis of an Imatinib Intermediate
A key intermediate in the synthesis of Imatinib is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. While many documented syntheses start from 2-methyl-5-nitroaniline, a logical and efficient pathway can be executed starting from this compound. This pathway involves the reduction of the nitro group, followed by further transformations. The acetamide group can be hydrolyzed to yield the required diamine.
The overall logical workflow for the synthesis of the Imatinib intermediate from this compound is depicted below.
Caption: Logical workflow for the synthesis of an Imatinib intermediate.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the synthesis of the Imatinib intermediate starting from this compound.
Protocol 1: Reduction of the Nitro Group
The reduction of the nitro group in this compound to yield N-(5-Amino-2-methylphenyl)acetamide is a critical step. Catalytic hydrogenation is a common and efficient method.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration setup
Procedure:
-
In a hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(5-Amino-2-methylphenyl)acetamide. The product can be purified further by recrystallization if necessary.
Quantitative Data Summary for Nitro Group Reduction (Illustrative):
| Parameter | Value |
| Substrate Concentration | 0.1 M in Ethanol |
| Catalyst Loading | 5 mol% Pd/C |
| Hydrogen Pressure | 50 psi |
| Reaction Temperature | 25 °C |
| Reaction Time | 4-6 hours |
| Yield | >95% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine
This protocol outlines a method for synthesizing a key Imatinib precursor, which can be subsequently reduced to the desired diamine. This demonstrates an alternative route where the pyrimidine ring is formed prior to nitro group reduction.
Materials:
-
(2-Methyl-5-nitrophenyl)guanidine nitrate
-
3-(Dimethylamino)-1-(3-pyridyl)propenone
-
Sodium hydroxide
-
Isopropanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration setup
Procedure:
-
To a solution of 3-(dimethylamino)-1-(3-pyridyl)propenone in isopropanol, add (2-methyl-5-nitrophenyl)guanidine nitrate.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Maintain the reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold isopropanol.
-
Dry the product under vacuum.
Quantitative Data Summary for Pyrimidine Synthesis:
| Parameter | Value | Reference |
| Reactants | (2-Methyl-5-nitrophenyl)guanidine nitrate, 3-(Dimethylamino)-1-(3-pyridyl)propenone | |
| Solvent | Isopropanol | |
| Base | Sodium Hydroxide | |
| Reaction Temperature | Reflux | |
| Yield | ~75% | [1] |
| Purity (by HPLC) | >95% | [2] |
Key Chemical Transformations
The synthesis of pharmaceutical intermediates from this compound relies on a few key chemical transformations. The workflow for these transformations is illustrated below.
Caption: Key chemical transformations in the synthesis of pharmaceutical intermediates.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates, most notably for the anticancer drug Imatinib. The protocols and data presented in these application notes provide a solid foundation for researchers to develop efficient and scalable synthetic routes. The key transformations, including nitro group reduction and subsequent functional group manipulations, are well-established and can be optimized to achieve high yields and purity, which are critical for the production of high-quality active pharmaceutical ingredients.[]
References
Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(2-Methyl-5-nitrophenyl)acetamide and its precursor, 2-Methyl-5-nitroaniline, as foundational scaffolds in the synthesis of bioactive molecules. The presence of nitro, methyl, and acetamido (or amino) groups offers multiple reaction sites for constructing complex chemical entities, particularly heterocyclic systems like benzimidazoles, which are prevalent in many pharmaceuticals.
Introduction to this compound
This compound is a stable, crystalline solid that serves as a key intermediate in organic synthesis. It is typically prepared by the acetylation of 2-Methyl-5-nitroaniline. The functional groups on the aromatic ring—the ortho-methyl group, the meta-nitro group, and the acetamido group—provide a unique electronic and steric environment that can be exploited for the regioselective synthesis of diverse molecular architectures. While its direct application is noted in the synthesis of azo dyes, its core structure is highly relevant for the development of pharmacologically active compounds.
Strategic Importance in Bioactive Molecule Synthesis
The true potential of the this compound scaffold lies in the chemical reactivity of its functional groups. The nitro group can be readily reduced to an amine, a critical step in the formation of diamino intermediates required for the synthesis of benzimidazoles. The aromatic ring itself can undergo further electrophilic substitution, and the acetamido group can be hydrolyzed to reveal a primary amine, which can then be derivatized.
This scaffold is particularly valuable for the synthesis of analogues of benzimidazole anthelmintics, such as Albendazole. By modifying the core structure, novel compounds with potentially improved efficacy, solubility, or resistance profiles can be developed.
Proposed Synthesis of a Bioactive Benzimidazole Carbamate
The following sections outline a proposed synthetic pathway for a novel benzimidazole carbamate, an analogue of the well-known anthelmintic drug Albendazole, starting from the precursor 2-Methyl-5-nitroaniline. This pathway highlights the chemical transformations relevant to the this compound chemical space.
Overall Synthetic Workflow
The proposed synthesis is a multi-step process that involves the introduction of a thioether side chain, reduction of the nitro group, and subsequent cyclization to form the benzimidazole core, followed by the addition of a methyl carbamate group.
Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Methyl-5-nitrophenyl)acetamide is a versatile chemical intermediate with significant applications in medicinal chemistry. While not typically an active pharmaceutical ingredient itself, its structural features, including a reactive nitro group and an acetamido moiety, make it a valuable starting material for the synthesis of various biologically active compounds. This document provides an overview of its application as a key building block in the development of novel therapeutic agents, with a focus on the synthesis of a promising multi-active sulfonamide derivative.
The nitro group on the phenyl ring can be readily reduced to an amine, which can then be further functionalized, allowing for the exploration of a wide range of chemical space. This adaptability has led to its use in the synthesis of compounds with potential applications as antitumor, antiviral, and antibacterial agents[1]. Additionally, related structures have been investigated for anticonvulsant and antidepressant properties, highlighting the broad therapeutic potential of this chemical scaffold[2][3].
Application as a Synthetic Intermediate
The primary role of this compound in medicinal chemistry is as a precursor for more complex molecules. Its chemical structure allows for straightforward modifications to generate libraries of compounds for biological screening.
Synthesis of N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide (MNPA)
A notable example of its application is in the synthesis of N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide (MNPA), a sulfonamide compound with demonstrated antitumor, antiviral, and antibacterial properties[1]. The synthesis involves a multi-step process where the foundational structure of this compound is modified to introduce a sulfonamide group, a key pharmacophore in many established drugs.
A generalized synthetic workflow for such derivatives is outlined below.
Caption: Generalized synthetic workflow for biologically active derivatives from this compound.
Biological Activities of a Key Derivative (MNPA)
MNPA has been identified as a promising lead compound in drug discovery due to its broad spectrum of biological activity[1].
Data Presentation
| Biological Activity | Target/Effect | Key Findings | Reference |
| Antitumor | Cancer Cell Lines | Induces apoptosis and inhibits cell proliferation. | [1] |
| Antiviral | Human Cytomegalovirus (HCMV) | Demonstrates activity against HCMV. | [1] |
| Antibacterial | Staphylococcus aureus, Streptococcus pneumoniae | Shows activity against these Gram-positive bacteria. | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound, based on common laboratory practices.
Protocol 1: Synthesis of N-(5-amino-2-methylphenyl)acetamide (Intermediate)
Objective: To reduce the nitro group of this compound to an amine.
Materials:
-
This compound
-
Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply or a suitable hydrogen transfer reagent (e.g., hydrazine hydrate)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound in ethanol in a reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and flush with hydrogen gas (repeat three times).
-
Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and flush the flask with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter cake with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude N-(5-amino-2-methylphenyl)acetamide.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for Cell Viability Assay (Antitumor Screening)
Objective: To assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for a typical cell viability assay to screen for antitumor activity.
Potential Signaling Pathway Involvement
While the precise mechanism of action for MNPA is not fully elucidated in the provided sources, compounds that induce apoptosis often interact with key cellular signaling pathways. A potential, generalized pathway is depicted below.
Caption: A simplified diagram of a potential apoptosis-inducing signaling pathway for an antitumor compound.
Conclusion
This compound serves as a valuable and versatile intermediate in medicinal chemistry. Its utility is demonstrated through the synthesis of compounds like MNPA, which exhibit a range of promising biological activities. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel derivatives and to evaluate their therapeutic potential. Further investigation into the specific mechanisms of action and structure-activity relationships of these derivatives is warranted to advance their development as potential drug candidates.
References
- 1. Buy N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide [smolecule.com]
- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. N-(2-chloro-5-nitrophenyl)-2-phenylacetamide|100622-81-9 [benchchem.com]
HPLC analysis method for "N-(2-Methyl-5-nitrophenyl)acetamide" purity
An Application Note for the HPLC Purity Analysis of N-(2-Methyl-5-nitrophenyl)acetamide
Introduction
This compound, with CAS number 2879-79-0, is an organic compound that serves as a key intermediate in the synthesis of various dyes, pigments, and potentially in the development of pharmaceuticals and agrochemicals. Given its role as a precursor, ensuring its purity is critical for the quality, safety, and efficacy of the final products. Impurities can lead to undesirable side reactions, reduced yield, and potential toxicity.
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for this compound. The method is designed for accuracy, precision, and ease of implementation in a quality control or research laboratory setting.
Principle of the Method
Reversed-phase HPLC is a powerful analytical technique used to separate compounds based on their hydrophobicity. In this method, the stationary phase is nonpolar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile).[1] this compound, being a relatively nonpolar molecule, will interact with the nonpolar stationary phase. By carefully controlling the composition of the polar mobile phase, the analyte is eluted from the column and separated from other potential impurities. The elution is monitored by a UV detector, and the purity is calculated based on the relative peak area of the main component. This method is straightforward and can be readily implemented using standard HPLC equipment.[2]
Instrumentation and Materials
-
Instrumentation :
-
HPLC system with a gradient or isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography Data System (CDS) for data acquisition and processing
-
-
Materials and Reagents :
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
-
-
Chromatographic Column :
-
C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)
-
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A : HPLC grade water.
-
Mobile Phase B : HPLC grade acetonitrile.
-
Procedure : Prepare a mobile phase mixture of Acetonitrile and Water (e.g., 50:50 v/v). Add 0.1% phosphoric acid to the water component before mixing to improve peak shape.[2] Degas the mobile phase using sonication or vacuum filtration before use.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Preparation of Sample Solution
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Transfer the sample to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a final concentration of about 1.0 mg/mL.
-
Sonicate for 5 minutes to ensure it is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
Caption: Workflow for the purity determination of this compound.
Data Presentation and Results
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity and reproducibility.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV |
| Detection Wavelength | 270 nm[3] |
| Run Time | 15 minutes |
System Suitability
To ensure the validity of the results, system suitability tests should be performed by injecting the reference standard solution five times. The results should meet the criteria listed in the table below.
| Parameter | Acceptance Criteria |
| Retention Time (tR) | Approx. 5-10 min |
| Tailing Factor (Tf) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Purity Calculation
The purity of the sample is calculated using the area normalization method. This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
An example of a results table is provided below.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 3.21 | 1560 | 0.08 |
| 2 | 6.45 | 1954300 | 99.85 |
| 3 | 8.92 | 1370 | 0.07 |
| Total | --- | 1957230 | 100.00 |
In this example, the purity of this compound is determined to be 99.85%.
Conclusion
The described reversed-phase HPLC method provides a simple, rapid, and reliable approach for determining the purity of this compound. The method utilizes common HPLC instrumentation and reagents, making it accessible for most analytical laboratories. The protocol is suitable for routine quality control analysis in industrial settings as well as for purity verification in research and development environments, ensuring that the material meets the high-quality standards required for its intended applications.
References
Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of N-(2-Methyl-5-nitrophenyl)acetamide via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures to remove impurities. These application notes detail the principles of solvent selection, a step-by-step experimental protocol, and methods for assessing the purity of the final product. The provided protocols are designed to be adaptable, allowing researchers to optimize the purification based on the specific nature and quantity of impurities present in their crude sample.
Introduction
This compound is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Synthesis of such compounds often results in a crude product containing unreacted starting materials, byproducts, and other residual impurities. The removal of these impurities is critical to ensure the integrity of subsequent experiments and the quality of the final product. Recrystallization is an effective and widely used method for the purification of crystalline solids like this compound.
The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures, remaining in the liquid phase (mother liquor) upon cooling, or be insoluble even at high temperatures, allowing for their removal by hot filtration. For nitroacetanilide derivatives, polar solvents such as ethanol and water, or a binary mixture thereof, are often effective for recrystallization.
Data Presentation
| Parameter | Value | Solvent(s) | Temperature | Expected Outcome |
| Melting Point | 150-151 °C[1] | N/A | N/A | A sharp melting point range close to the literature value indicates high purity. |
| Solubility | High | Ethanol | Boiling | The compound should readily dissolve in hot ethanol. |
| Low | Ethanol | Room Temperature | The compound should have limited solubility in cold ethanol, allowing for precipitation. | |
| High | Ethanol/Water Mix | Boiling | A binary mixture can be optimized to dissolve the compound at boiling point. | |
| Low | Ethanol/Water Mix | Room Temperature | The compound should precipitate from the mixture upon cooling. | |
| Low/Insoluble | Water | Boiling & Room Temp | The compound is expected to have low solubility in water, making it a potential anti-solvent. |
Experimental Protocols
This section provides a detailed protocol for the purification of this compound by recrystallization. The protocol is divided into two main parts: solvent screening and the recrystallization procedure itself.
Part 1: Solvent Screening
The selection of an appropriate solvent is the most critical step for successful recrystallization.
Materials:
-
Crude this compound (~100 mg)
-
Small test tubes
-
Spatula
-
Selection of potential solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate, acetone)
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude this compound into several separate small test tubes.
-
To each test tube, add a small amount (~0.5 mL) of a different solvent.
-
Observe the solubility of the compound in each solvent at room temperature by agitating the test tubes. An ideal solvent will not dissolve the compound at this stage.
-
For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.
-
Observe if the compound dissolves completely upon heating. A suitable solvent will fully dissolve the compound near its boiling point.
-
Allow the test tubes with the dissolved compound to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
The solvent that yields a significant amount of pure-looking crystals upon cooling is the best choice for the recrystallization. If no single solvent is ideal, a binary solvent system (e.g., ethanol-water) should be tested.
Part 2: Recrystallization Procedure
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% Ethanol or an Ethanol/Water mixture)
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated glass funnel and place it on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point (150-151 °C).
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value is indicative of high purity.
Mandatory Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents are often flammable. Avoid open flames and use a hot plate for heating.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
References
Application Notes and Protocols for the Characterization of N-(2-Methyl-5-nitrophenyl)acetamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the chemical characterization of N-(2-Methyl-5-nitrophenyl)acetamide and its structural isomers. This document outlines key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The provided protocols and data are intended to guide researchers in the unambiguous identification, purity assessment, and comparative analysis of these compounds.
Introduction
This compound and its isomers are substituted nitroaromatic compounds. The precise substitution pattern of the methyl, nitro, and acetamido groups on the phenyl ring significantly influences their physicochemical properties, spectroscopic signatures, and potential biological activities. Accurate characterization is therefore critical for research and development in fields such as medicinal chemistry, material science, and toxicology. This document provides a framework for the systematic characterization of these isomers.
Physicochemical and Spectroscopic Data
A comparative summary of key physicochemical and spectroscopic data for this compound and its isomers is presented below. This data is essential for preliminary identification and for setting up analytical experiments.
Table 1: Physicochemical Properties of this compound and Selected Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 2879-79-0 | C₉H₁₀N₂O₃ | 194.19 | - | - |
| N-(2-Nitrophenyl)acetamide | 552-32-9 | C₈H₈N₂O₃ | 180.16 | White solid | - |
| N-(4-Nitrophenyl)acetamide | 104-04-1 | C₈H₈N₂O₃ | 180.16 | Yellow-green to green-brown crystals | 212 - 216 |
| N-(4-Methyl-2-nitrophenyl)acetamide | 2879-78-9 | C₉H₁₀N₂O₃ | 194.19 | White solid | - |
Data not available in the search results is denoted by '-'.
Table 2: Spectroscopic Data for this compound and Selected Isomers
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | - | - | - | - |
| N-(2-Nitrophenyl)acetamide | 10.33 (s, 1H), 8.76 (d, 1H), 8.21 (d, 1H), 7.65 (t, 1H), 7.18 (t, 1H), 2.29 (s, 3H)[1] | 169.0, 136.3, 136.0, 134.8, 125.7, 123.2, 122.2, 25.6[1] | 3375 (N-H stretch), 1671 (C=O amide), 1600 (C=C aromatic)[2] | - |
| N-(4-Nitrophenyl)acetamide | - | - | - | Molecular Ion Peak at m/z 180[3] |
| N-(4-Methyl-2-nitrophenyl)acetamide | 10.18 (s, 1H), 8.59 (d, 1H), 7.97 (s, 1H), 7.43 (d, 1H), 2.36 (s, 3H), 2.26 (s, 3H)[1] | 168.9, 136.7, 136.1, 133.4, 132.3, 125.4, 122.0, 25.4, 20.4[1] | - | - |
Data not available in the search results is denoted by '-'. Spectroscopic data for N-(2-nitrophenyl)acetamide is provided as a representative example of a related isomer.
Experimental Protocols
Detailed protocols for the characterization of this compound and its isomers are provided below. These protocols are based on established methods for the analysis of nitroaromatic compounds.[4][5][6]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
This protocol describes a reverse-phase HPLC method for the separation and purity determination of this compound and its isomers.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Sample of this compound or its isomer
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A common starting point is a gradient elution to effectively separate isomers. For this compound, a mobile phase of acetonitrile and water with phosphoric acid has been suggested.[7] For MS compatibility, replace phosphoric acid with formic acid.[7]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in methanol or the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10-20 µL of the prepared sample solution.
-
Run the HPLC analysis using a suitable gradient program. A typical gradient might be from 20% to 80% acetonitrile over 20-30 minutes.
-
Monitor the elution of compounds using a UV detector, typically at 254 nm.[5]
-
-
Data Analysis: Identify the peaks corresponding to the main compound and any impurities. The retention time is a key characteristic for a specific isomer under defined conditions. Calculate the purity of the sample based on the peak areas.
Workflow for HPLC Analysis:
References
Troubleshooting & Optimization
Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis
Welcome to the Technical Support Center for the synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to help optimize your synthesis and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yield in the acetylation of 2-methyl-5-nitroaniline is a common issue that can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or impure starting materials.
-
Side Product Formation: The formation of unwanted byproducts can consume your starting material and complicate purification.
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction, washing, or precipitation steps if the procedure is not optimized.
-
Product Loss During Purification: Yield can be diminished during recrystallization if an inappropriate solvent is used or if too much solvent is used, causing the product to remain in the mother liquor.
-
Purity of Starting Material: The 2-methyl-5-nitroaniline starting material may contain positional isomers (e.g., 2-methyl-4-nitroaniline, 2-methyl-6-nitroaniline) from its own synthesis, which may react at different rates or not at all.[1]
Q2: How can I determine if my reaction has gone to completion?
A2: The best way to monitor the progress of your reaction is by using Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture and spot it on a TLC plate alongside a spot of your starting material (2-methyl-5-nitroaniline). The disappearance of the starting material spot and the appearance of a new, single spot for the product indicates the reaction is complete.
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: While this reaction is generally clean, potential side products can include:
-
Unreacted Starting Material: If the reaction is incomplete.
-
Hydrolysis of Product: If excess water is present, the this compound product could potentially hydrolyze back to the starting amine, especially if the reaction is heated for an extended period under acidic or basic conditions.
-
Byproducts from Impure Starting Material: If your 2-methyl-5-nitroaniline contains isomers, you may form the corresponding acetylated isomers.
Q4: What is the role of the catalyst or base (e.g., pyridine or sodium acetate) in this reaction?
A4: In N-acetylation reactions using acetic anhydride, one equivalent of acetic acid is produced as a byproduct. While this reaction can proceed without a catalyst, a weak base is often added to neutralize the acetic acid formed. This prevents the potential for protonation of the starting aniline's amino group, which would deactivate it towards the nucleophilic attack on the acetic anhydride.
Q5: My product is difficult to purify by recrystallization. What can I do?
A5: Difficulty in recrystallization is often due to the presence of impurities that have similar solubility to your product or the formation of an oil.
-
Solvent Selection: Ensure you are using an appropriate solvent system. Ethanol is a commonly used solvent for recrystallizing acetanilides.[1] You may need to try a solvent pair (e.g., ethanol/water) to achieve optimal crystallization.
-
Oiling Out: If the product "oils out" instead of crystallizing, it may be because the solution is supersaturated or the melting point of the impure product is below the boiling point of the solvent. Try using a larger volume of solvent, cooling the solution more slowly, or scratching the inside of the flask with a glass rod to induce crystallization.
-
Alternative Purification: If recrystallization is ineffective, column chromatography using silica gel is a reliable method for purifying the product.[2]
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and recommended solutions.
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive reagents (especially acetic anhydride). | Use freshly opened or distilled acetic anhydride. |
| Low reaction temperature or insufficient reaction time. | Increase reaction temperature (mild heating) and/or extend the reaction time. Monitor by TLC. | |
| Purity of starting amine is very low. | Purify the 2-methyl-5-nitroaniline starting material before the reaction. | |
| Formation of Multiple Products (from TLC) | Incomplete reaction. | Extend reaction time or use mild heating. |
| Impurities in the starting 2-methyl-5-nitroaniline.[1] | Purify the starting material by recrystallization or column chromatography. | |
| Product is Dark/Discolored | Oxidation of the aniline starting material. | While less common in acetylation, ensure the reaction is not overheated. |
| Presence of colored impurities from the starting material. | Purify the starting material. The final product can often be decolorized by treating with activated charcoal during recrystallization. | |
| Product "Oils Out" During Recrystallization | High level of impurities depressing the melting point. | Attempt purification by column chromatography first. |
| Solution is too concentrated or cooled too quickly. | Use more recrystallization solvent and allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Difficulty Filtering the Product | Very fine, powdery precipitate. | Allow the crystallized product to stand in the mother liquor for a longer period to allow for crystal growth. Use a high-quality filter paper. |
Experimental Protocol
This protocol describes a representative method for the synthesis of this compound via the acetylation of 2-methyl-5-nitroaniline using acetic anhydride.
Reaction Scheme:
Materials:
-
2-Methyl-5-nitroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid or Pyridine (optional, as solvent/catalyst)
-
Ethanol (for recrystallization)
-
Distilled Water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Beakers
-
Büchner funnel and filtration flask
-
Melting point apparatus
-
TLC plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-5-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Gentle heating (e.g., to 50-60°C) can be applied to increase the reaction rate.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting aniline spot is no longer visible.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold water with stirring. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any residual acid.
-
Purification: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain the final this compound as a crystalline solid.[1]
-
Drying and Characterization: Dry the purified crystals in a vacuum oven or desiccator. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (NMR, IR).
Characterization Data
Below are the key physical and spectroscopic properties for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | 152.15 | Yellow to orange-brown crystalline solid | 97-101 |
| This compound | C₉H₁₀N₂O₃ | 194.19 | Crystalline Solid | 150-151[1][3] |
Visualized Workflows and Logic
References
Technical Support Center: Nitration of N-(o-tolyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the nitration of N-(o-tolyl)acetamide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrated Product | 1. Incomplete Acetylation: The initial protection of o-toluidine may not have gone to completion, leaving unreacted starting material. 2. Oxidation of the Amine: Direct exposure of the amino group to the nitrating mixture can lead to oxidation and the formation of tarry byproducts.[1] 3. Loss of Product During Workup: The nitrated product may be lost during extraction or purification steps due to its solubility in the solvents used.[1] 4. Incomplete Nitration: Insufficient reaction time or inadequate temperature control can lead to an incomplete reaction.[1] | 1. Monitor Acetylation: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of o-toluidine before proceeding with nitration.[1] 2. Ensure Protection & Low Temperature: Confirm the formation of N-(o-tolyl)acetamide before nitration. Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent to minimize oxidation.[1] 3. Optimize Workup: Carefully select extraction solvents and minimize the volume used. Be mindful of the product's solubility characteristics.[1] 4. Control Reaction Conditions: Ensure sufficient reaction time and maintain the recommended temperature throughout the addition of the nitrating agent and the subsequent stirring period.[1] |
| Formation of Tarry, Dark-Colored Byproducts | 1. Direct Nitration without Protection: The primary amino group of o-toluidine is highly susceptible to oxidation by the nitrating mixture.[1] 2. Reaction Temperature Too High: Elevated temperatures increase the rate of oxidation side reactions.[1] 3. Rapid Addition of Nitrating Agent: A high local concentration of the nitrating agent can lead to uncontrolled oxidation.[1] | 1. Acetylate First: Always protect the amino group as an acetamide before nitration.[1] 2. Maintain Low Temperature: Keep the reaction mixture cooled in an ice bath (0-10 °C) during the addition of the nitrating agent.[1] 3. Slow, Dropwise Addition: Add the nitrating mixture slowly and with vigorous stirring to ensure proper heat dissipation and avoid localized high concentrations.[1] |
| Unexpected Isomer Ratio (e.g., presence of meta-isomers) | 1. Protonation of the Amino Group: If direct nitration of o-toluidine is attempted, the amino group will be protonated to form an anilinium ion, which is a meta-director.[1] 2. Steric and Electronic Effects: The acetamido and methyl groups direct the incoming nitro group to specific positions. The observed isomer ratio is a result of the interplay between these directing effects.[2] | 1. Use a Protecting Group: The acetylation of the amino group is crucial to direct the nitration to the ortho and para positions relative to the acetamido group.[1] 2. Characterize the Product Mixture: The formation of a mixture of isomers is expected. Use analytical techniques like HPLC or NMR to determine the precise isomer ratio in your product.[2] |
| Difficulty in Product Purification | 1. Similar Polarities of Isomers: The different nitro-isomers of N-(o-tolyl)acetamide may have very similar polarities, making them difficult to separate by standard column chromatography.[1] 2. Contamination with Starting Material: Incomplete reaction can lead to the presence of unreacted N-(o-tolyl)acetamide in the final product. | 1. High-Resolution Separation: Employ high-performance liquid chromatography (HPLC) or fractional crystallization to separate the isomers effectively.[1] 2. Monitor Reaction Completion: Use TLC to ensure the reaction has gone to completion before workup. Perform thorough washing steps during the workup to remove any unreacted starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the nitration of N-(o-tolyl)acetamide?
A1: The primary "side reactions" are the formation of different constitutional isomers. Due to the directing effects of the acetamido (-NHCOCH₃) and methyl (-CH₃) groups, the nitro group can add to different positions on the aromatic ring. The main products are typically the 4-nitro and 5-nitro isomers.[2] Polysubstitution (the addition of more than one nitro group) is generally not observed under controlled conditions as the first nitro group deactivates the ring towards further electrophilic substitution.[2]
Q2: How do the substituents on N-(o-tolyl)acetamide direct the incoming nitro group?
A2: The acetamido group is an ortho-, para-director due to its ability to donate a lone pair of electrons from the nitrogen atom to the aromatic ring through resonance (+R effect). The methyl group is also an ortho-, para-director due to its electron-donating inductive effect (+I effect). The final product distribution is a result of the interplay between these two directing groups and steric hindrance. For N-(o-tolyl)acetamide, the regioselectivity is controlled by both the +R effect of the acetamide group and the +I effect of the methyl group.[2]
Q3: Why is it necessary to keep the reaction temperature low during nitration?
A3: Maintaining a low temperature (typically 0-10 °C) is crucial for several reasons. Firstly, the nitration reaction is highly exothermic, and low temperatures help to control the reaction rate and prevent a dangerous temperature runaway.[3] Secondly, it minimizes side reactions, particularly the oxidation of the aromatic ring and the acetamido group, which can lead to the formation of tarry byproducts and a lower yield of the desired product.[1]
Q4: Can I directly nitrate o-toluidine without the acetylation step?
A4: Direct nitration of o-toluidine is generally not recommended. The strong acidic conditions of the nitrating mixture will protonate the amino group to form the anilinium ion (-NH₃⁺). This group is a meta-director, leading to a significant amount of the undesired meta-nitro product.[1] Furthermore, the unprotected amino group is highly susceptible to oxidation by nitric acid, resulting in the formation of tarry impurities and a low yield.[1]
Q5: How can I separate the different isomers of nitro-N-(o-tolyl)acetamide?
A5: The separation of the isomers can be challenging due to their similar physical properties.[1] Techniques such as fractional crystallization, where the isomers are separated based on differences in their solubility in a particular solvent, can be effective. High-performance liquid chromatography (HPLC) is another powerful technique for separating and quantifying the different isomers.[2]
Data Presentation
The nitration of N-(o-tolyl)acetamide primarily yields a mixture of the 4-nitro and 5-nitro isomers. The relative amounts of these isomers are influenced by the electronic and steric effects of the substituents.
| Product (after hydrolysis) | Isomer Distribution (%) | Controlling Factors |
| 2-Methyl-4-nitroaniline | 45% | +R effect of the acetamido group |
| 2-Methyl-5-nitroaniline | 33% | +I effect of the methyl group |
| Data derived from the nitration of the N-acetyl derivative of o-toluidine followed by hydrolysis. The percentages represent the relative abundance of the corresponding nitro-o-toluidine isomers.[2] |
Experimental Protocols
This section provides a detailed methodology for the nitration of N-(o-tolyl)acetamide, which involves a two-step process: the acetylation of o-toluidine followed by the nitration of the resulting N-(o-tolyl)acetamide.
Protocol 1: Synthesis of N-(o-tolyl)acetamide (Acetylation of o-Toluidine)
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In a flask equipped with a magnetic stirrer, add o-toluidine to glacial acetic acid and acetic anhydride.
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Heat the mixture under reflux for a sufficient time to ensure complete acetylation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the N-(o-tolyl)acetamide.
-
Filter the solid product, wash it with water, and dry it thoroughly.
Protocol 2: Nitration of N-(o-tolyl)acetamide
-
Suspend the dried N-(o-tolyl)acetamide in concentrated sulfuric acid in a flask.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
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Add the cold nitrating mixture dropwise to the suspension of N-(o-tolyl)acetamide over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude nitrated product.
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Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
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The crude product, a mixture of nitro-isomers, can then be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the nitration of N-(o-tolyl)acetamide.
References
How to minimize isomer formation in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of N-(2-Methyl-5-nitrophenyl)acetamide, with a primary focus on minimizing the formation of unwanted isomers.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My final product is a mixture of isomers, primarily N-(2-Methyl-4-nitrophenyl)acetamide and the desired this compound. Why is this happening and how can I improve the selectivity?
Answer: The formation of multiple isomers is expected due to the directing effects of the substituents on the starting material, 2-methylacetanilide. Both the acetamido (-NHCOCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing.[1][2]
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Acetamido Group (-NHCOCH₃): This is a strong activating group that directs electrophilic substitution to the para position (C4) and ortho position (C6).
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Methyl Group (-CH₃): This is a weaker activating group that directs to its para position (C5) and ortho position (C3).
The nitration at C4 is electronically favored by the powerful acetamido group, while nitration at C5 is favored by the methyl group. This electronic competition is the primary reason for the mixture.
Solutions to Improve Selectivity for the 5-Nitro Isomer:
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Temperature Control: Running the reaction at lower temperatures generally favors the thermodynamically more stable product.[3] It is critical to maintain a consistently low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. The nitration of N-phenylacetamide is an exothermic reaction, and poor temperature control can lead to decreased selectivity and the formation of side products.[4]
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Solvent Effects: The choice of solvent can influence the isomer ratio.[3] Acetic acid is a commonly used solvent that can moderate the reaction.[1][4] Experimenting with different solvent systems may alter the distribution of isomers.
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Choice of Protecting Group: The acetamido group acts as a protecting group to reduce the high reactivity of the initial aniline.[5] Employing a bulkier protecting group, such as a benzoyl group, can increase steric hindrance at the positions ortho to it (C6) and may influence the para (C4) vs. the more distant C5 position ratio.[3]
Question 2: I am observing a significant amount of di-nitro products in my reaction mixture. How can I prevent this?
Answer: The formation of di-nitro byproducts typically occurs when the reaction conditions are too harsh. Although the first nitro group added to the ring is deactivating, which discourages further nitration, excessive nitrating agent or high temperatures can overcome this barrier.[1]
Solutions to Prevent Di-nitration:
-
Stoichiometry: Use a carefully measured, slight molar excess of the nitrating agent. Avoid large excesses.
-
Controlled Addition: Add the nitrating mixture (e.g., HNO₃/H₂SO₄) dropwise and slowly to the solution of 2-methylacetanilide.[4] This maintains a low concentration of the nitrating agent in the reaction at any given time.
-
Strict Temperature Control: Keep the reaction temperature low (0-5 °C) during the addition and for a period afterward to prevent runaway reactions.[4]
Question 3: My overall yield is low, even after accounting for isomer formation. What are the potential causes?
Answer: Low yields can stem from several factors beyond regioselectivity.
Potential Causes and Solutions:
-
Oxidation of the Amine: The amine group, even when protected as an acetamide, can be susceptible to oxidation by the strong nitric acid, leading to degradation and colored byproducts.[5] Using the mildest effective conditions (low temperature, controlled addition) helps minimize this.
-
Incomplete Reaction: If the reaction is not allowed to proceed for a sufficient duration after the addition of the nitrating agent, some starting material may remain unreacted. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Loss During Workup: The product can be lost during the isolation and purification steps. Ensure the pH is properly adjusted during neutralization to fully precipitate the product. When performing recrystallization, avoid using an excessive amount of solvent, as this will reduce the recovery of the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the acetyl group in this synthesis?
A: The acetyl group serves two main purposes. First, it acts as a protecting group for the highly reactive amino group of the parent aniline (2-methylaniline). The unprotected amine is strongly activating and prone to oxidation and multiple nitrations under harsh conditions.[5] Second, the resulting acetamido group is less activating than the amino group, allowing for better control over the reaction, while still being a powerful ortho, para-director to influence regioselectivity.[5]
Q2: How can I effectively purify the desired this compound from the other isomers?
A: The most common method for purifying the solid product is recrystallization.[4] The choice of solvent is critical. A binary solvent system, such as ethanol and water, often works well. The goal is to find a solvent or solvent mixture in which the desired isomer has high solubility at high temperatures but low solubility at low temperatures, while the undesired isomers remain more soluble upon cooling. Purity can be checked by measuring the melting point and using analytical techniques like HPLC.[6] For very difficult separations, preparative chromatography may be necessary.
Q3: Can I perform the nitration directly on 2-methylaniline without acetylation?
A: Direct nitration of 2-methylaniline is generally not recommended. The free amino group (-NH₂) is so strongly activating that the reaction is difficult to control, often leading to a mixture of products, including dinitrated and trinitrated compounds, as well as significant amounts of oxidation byproducts (tars). Furthermore, under the strong acidic conditions of nitration (HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group, leading to the undesired N-(2-Methyl-3-nitrophenyl)acetamide isomer.[3]
Data on Isomer Ratios
The regioselectivity of nitration is highly dependent on the electronic and steric environment. Quantitative data from related experiments highlights the competitive nature of the directing groups.
| Starting Material Derivative | Reaction Condition | 2-methyl-4-nitro Product (%) | 2-methyl-5-nitro Product (%) | Reference |
| Acetanilide Derivative | HNO₃/H₂SO₄ in Acetic Acid | 45% | 33% | [1] |
Note: Data represents the distribution of the corresponding nitroanilines after hydrolysis of the amide group. This illustrates the inherent competition between the C4 and C5 positions.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the nitration of 2-methylacetanilide.
Materials:
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2-methylacetanilide
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid
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Ice
-
Deionized Water
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Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 2-methylacetanilide in glacial acetic acid. Begin stirring and allow the solution to cool to approximately 15-20 °C.
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Acidification: Slowly add concentrated sulfuric acid to the solution. Continue to cool the mixture, aiming for a temperature below 10 °C.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be done in an ice bath with slow addition.
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Nitration: Cool the 2-methylacetanilide solution to 0-5 °C using an ice-salt bath. Using a dropping funnel, add the chilled nitrating mixture dropwise to the stirred solution. The rate of addition must be controlled to ensure the temperature does not rise above 10 °C.[4]
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction goes to completion.
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Quenching: Carefully pour the reaction mixture over a large volume of crushed ice and water. This will precipitate the crude nitroacetanilide product.
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Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.
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Purification (Recrystallization): Transfer the crude solid to a flask. Add a minimum amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them. Characterize the final product by determining its melting point and using spectroscopic methods (e.g., NMR, IR).
Visual Guides
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Cause1 [label="Cause 1:\nCompeting Directing Effects\n(-NHAc vs -Me)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause 2:\nSuboptimal Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"];
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Cause1 -> Solution3 [label="Steric hindrance can alter selectivity"]; Cause2 -> Solution1 [label="Low temp favors thermodynamic product"]; Cause2 -> Solution2 [label="Solvent can influence isomer ratio"]; } caption="Troubleshooting logic for minimizing 4-nitro isomer formation."
References
Preventing oxidation byproducts in o-toluidine nitration
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the nitration of o-toluidine, with a focus on preventing the formation of oxidation byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of o-toluidine often problematic?
A1: Direct nitration of o-toluidine using a strong acid mixture, such as nitric acid and sulfuric acid, can lead to undesirable outcomes. The highly acidic environment protonates the amino group (-NH₂) to form an anilinium ion (-NH₃⁺). This ion acts as a meta-directing group, resulting in a significant yield of the undesired meta-nitro product.[1] Furthermore, the amino group is highly susceptible to oxidation by nitric acid, which leads to the formation of tarry, dark-colored byproducts and ultimately reduces the yield of the desired nitro-o-toluidine.[1]
Q2: How can I prevent the oxidation of the amino group and the formation of tarry byproducts?
A2: The most effective method to prevent oxidation is to protect the amino group before the nitration step.[1] This is typically achieved by acetylating the o-toluidine with acetic anhydride to form N-acetyl-o-toluidine.[1][2] The resulting acetamido group (-NHCOCH₃) is less susceptible to oxidation. Additionally, maintaining a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent is crucial to minimize oxidation.[1]
Q3: My reaction mixture turned dark brown or black. What is the cause and how can I fix it?
A3: A dark brown or black, tarry appearance is a strong indicator that the amino group has been oxidized by the nitrating agent.[1] This is a common issue in the direct nitration of o-toluidine. To prevent this, it is highly recommended to use a protecting group strategy, such as acetylation of the amino group, and to strictly control the temperature, keeping it low throughout the addition of the nitrating mixture.[1]
Q4: How can I control the regioselectivity to obtain the desired ortho and para isomers?
A4: To favor the formation of ortho and para isomers, the directing influence of the amino group needs to be managed. By converting the amino group to an acetamido group through acetylation, you install an ortho, para-directing group that is less activating than the free amino group.[1] This helps to control the reaction and prevent both oxidation and the formation of the meta isomer. After nitration, the acetyl group can be removed by hydrolysis to yield the desired nitro-o-toluidine isomers.[1]
Q5: What are other common side reactions to be aware of?
A5: Besides oxidation and the formation of the meta-isomer, polysubstitution can occur, where more than one nitro group is added to the aromatic ring. This is more likely under harsh reaction conditions, such as high temperatures or a high concentration of the nitrating agent.[1] Incomplete acetylation or premature hydrolysis of the protecting group can also lead to a complex mixture of products.[1]
Troubleshooting Guide
| Observed Problem | Potential Causes | Solutions |
| Low Yield of Desired Product | 1. Oxidation of the amino group.[1] 2. Formation of a significant amount of the undesired meta-isomer.[1] 3. Incomplete reaction.[1] 4. Loss of product during the workup and purification steps.[1] | 1. Protect the amino group via acetylation before nitration. Maintain low temperatures (0-10 °C) during the nitration step.[1] 2. Use the amino-protecting group strategy to ensure ortho/para-directing effects.[1] 3. Ensure adequate reaction time and maintain the appropriate temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] 4. Optimize extraction and purification procedures. Be mindful of the product's solubility in different solvents. |
| Formation of Tarry, Dark Byproducts | 1. Direct nitration without protecting the amino group.[1] 2. The reaction temperature is too high.[1] 3. The nitrating agent was added too quickly.[1] | 1. Acetylate the o-toluidine before proceeding with nitration.[1] 2. Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent.[1] 3. Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.[1] |
| Unexpected Isomer Ratio | 1. Protonation of the amino group in direct nitration leading to meta-product formation.[1] 2. Steric hindrance influencing the position of nitration. | 1. The formation of the anilinium ion directs nitration to the meta position. Employ a protecting group strategy.[1] 2. The methyl and acetamido groups will direct the incoming nitro group, leading to a mixture of isomers. Characterize the product mixture to determine the isomer ratio. |
| Difficulty in Product Purification | 1. Presence of multiple isomers with similar polarities. 2. Contamination with starting material or byproducts. | 1. Utilize high-resolution separation techniques such as column chromatography with a carefully chosen eluent system. Fractional crystallization may also be an effective method.[1] 2. Ensure the reaction has gone to completion. Implement appropriate washing steps during the workup to remove acidic and basic impurities. |
Experimental Protocols
Protocol 1: Nitration of o-Toluidine via Acetylation
This protocol involves three main stages: the protection of the amino group by acetylation, the nitration of the protected compound, and subsequent deprotection via hydrolysis to yield the final product.
Step 1: Acetylation of o-Toluidine
-
In a flask equipped with a magnetic stirrer, add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.[1][2]
-
Heat the mixture under reflux to ensure complete acetylation.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the N-acetyl-o-toluidine.
-
Filter the solid product, wash it with water, and dry it thoroughly.[1]
Step 2: Nitration of N-acetyl-o-toluidine
-
Suspend the dried N-acetyl-o-toluidine in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the cooled N-acetyl-o-toluidine suspension while maintaining the temperature between 0-10 °C and stirring vigorously.[1]
-
After the addition is complete, continue to stir the mixture at a low temperature for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash it thoroughly with cold water to remove any excess acid, and then dry.[1]
Step 3: Hydrolysis of Nitro-N-acetyl-o-toluidine
-
Reflux the nitrated intermediate with an aqueous solution of sulfuric acid.[1]
-
Monitor the hydrolysis by TLC until the starting material has been consumed.[1]
-
Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the nitro-o-toluidine product.[1]
-
Filter the final product, wash it with water, and dry.
-
If necessary, purify the product further by recrystallization or column chromatography.[1]
Visualizations
Chemical Pathways in o-Toluidine Nitration
Caption: Reaction pathways for direct vs. protected nitration of o-toluidine.
Experimental Workflow for Protected Nitration
Caption: Experimental workflow for the synthesis of nitro-o-toluidine.
References
Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of the Final Product
Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low overall yield can stem from issues in either the initial nitration of o-toluidine to form 2-methyl-5-nitroaniline or the subsequent acetylation step.
-
Incomplete Nitration or Acetylation: The reaction may not have gone to completion. For the nitration step, ensure sufficient reaction time after the addition of the nitrating agent. For the acetylation, monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal Reaction Conditions: The temperature and reagent stoichiometry are critical. For the nitration, strictly maintain the temperature between 0-10°C to minimize side reactions.[1] For the acetylation, using a slight excess of acetic anhydride can drive the reaction to completion.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and recrystallization. To minimize these losses, carefully select the recrystallization solvent and consider techniques like back-extraction of aqueous layers.
-
Formation of Isomeric Byproducts: The formation of other nitro isomers of o-toluidine is a common cause of low yields of the desired 2-methyl-5-nitroaniline intermediate.[1] A strategy to mitigate this is to protect the amino group by acetylation before nitration.[1]
Issue 2: Formation of Dark, Tarry Material in the Nitration Step
Question: During the nitration of o-toluidine, my reaction mixture turned dark and produced a tarry substance. What causes this and how can I prevent it?
Answer: The formation of tarry materials is typically due to the oxidation of the aniline derivative by nitric acid.[1] This is more likely to occur at elevated temperatures. To prevent this:
-
Strict Temperature Control: It is crucial to maintain a low temperature, ideally between 0°C and 10°C, throughout the addition of the nitrating mixture.[1]
-
Protecting Group: Using an acetyl protecting group on the amine can reduce its susceptibility to oxidation.
Issue 3: Incomplete Acetylation of 2-Methyl-5-nitroaniline
Question: TLC analysis of my reaction mixture shows a significant amount of unreacted 2-methyl-5-nitroaniline. How can I ensure the acetylation goes to completion?
Answer: Incomplete acetylation can be due to several factors:
-
Insufficient Acylating Agent: Ensure you are using a sufficient, often a slight excess, of acetic anhydride.
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction by TLC until the starting material is consumed.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently.
-
Steric Hindrance: The methyl group ortho to the amine in 2-methyl-5-nitroaniline can sterically hinder the approach of the acetylating agent. While not a severely hindered aniline, this can slow the reaction. Using a catalyst such as a few drops of concentrated sulfuric acid can increase the rate of reaction.
Issue 4: Difficulty in Purifying the Final Product
Question: I am having trouble obtaining pure this compound. What are the best purification methods?
Answer: Recrystallization is the most common and effective method for purifying the final product.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixed solvent system like ethanol-water are often good choices for acetanilides.[2]
-
"Oiling Out": If the product separates as an oil instead of crystals, it may be due to the presence of impurities or cooling the solution too quickly. Ensure the crude product is sufficiently pure before recrystallization and allow the solution to cool slowly.
-
Column Chromatography: For highly impure samples, silica gel column chromatography can be used. A mobile phase consisting of a gradient of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common synthetic route involves a two-step process:
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Nitration of o-toluidine (2-methylaniline) using a mixture of concentrated nitric acid and sulfuric acid to produce 2-methyl-5-nitroaniline.[2]
-
Acetylation of 2-methyl-5-nitroaniline using an acetylating agent like acetic anhydride to yield the final product, this compound.
Q2: Why is it important to control the temperature during the nitration of o-toluidine?
A2: Temperature control during the nitration of o-toluidine is critical for two main reasons:
-
To minimize the formation of byproducts: The nitration of o-toluidine can produce several positional isomers (2-methyl-3-nitroaniline, 2-methyl-4-nitroaniline, and 2-methyl-6-nitroaniline).[1] Lower temperatures favor the formation of the desired 5-nitro isomer.
-
To prevent oxidation: Aniline derivatives are susceptible to oxidation by nitric acid, which can lead to the formation of dark, tarry materials.[1] Keeping the temperature low (0-10°C) minimizes these oxidative side reactions.[1]
Q3: What is the purpose of adding sodium acetate in the acetylation reaction?
A3: In some acetylation protocols, sodium acetate is added as a base to neutralize the acid that is formed during the reaction. For example, when using acetic anhydride, acetic acid is produced. The sodium acetate acts as a buffer and helps to drive the reaction to completion.
Q4: How can I monitor the progress of the acetylation reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the progress of the reaction. Spot the reaction mixture alongside the starting material (2-methyl-5-nitroaniline) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
Q5: What are some suitable solvents for recrystallizing this compound?
A5: Ethanol or an ethanol-water mixture are commonly used solvents for the recrystallization of acetanilides.[2] The ideal solvent should dissolve the compound at high temperatures and have low solubility at cooler temperatures to ensure good recovery of the purified crystals.
Data Presentation
Table 1: Reaction Conditions for the Nitration of o-Toluidine
| Parameter | Value | Reference |
| Starting Material | o-Toluidine | [2] |
| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | [2] |
| Reaction Temperature | 0-10 °C | [1] |
| Work-up | Pouring onto ice, followed by basification | [1] |
| Purification | Recrystallization from ethanol | [1][2] |
Table 2: Reaction Conditions for the Acetylation of 2-Methyl-5-nitroaniline
| Parameter | Value |
| Starting Material | 2-Methyl-5-nitroaniline |
| Acetylating Agent | Acetic Anhydride |
| Catalyst (optional) | Concentrated H₂SO₄ (catalytic amount) |
| Base (optional) | Sodium Acetate |
| Solvent | Glacial Acetic Acid or can be run neat |
| Reaction Temperature | Room temperature to gentle reflux |
| Work-up | Precipitation in water |
| Purification | Recrystallization from ethanol or ethanol-water |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-nitroaniline via Nitration of o-Toluidine
-
In a flask equipped with a stirrer, cool concentrated sulfuric acid to below 10°C in an ice-salt bath.
-
Slowly add o-toluidine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C.[1]
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it.
-
Add the nitrating mixture dropwise to the o-toluidine solution over approximately 2 hours, maintaining the temperature below 10°C.[1]
-
After the addition is complete, continue stirring for a specified period at the same temperature.
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Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., NaOH solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it.
-
Purify the crude product by recrystallization from ethanol.[1]
Protocol 2: Synthesis of this compound via Acetylation
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In a reaction flask, dissolve 2-methyl-5-nitroaniline in a suitable solvent like glacial acetic acid, or use it neat.
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Add acetic anhydride to the solution. A slight excess of acetic anhydride is often used.
-
For a faster reaction, a few drops of concentrated sulfuric acid can be added as a catalyst.
-
Stir the mixture at room temperature or heat gently under reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Collect the this compound by filtration, wash with water, and dry.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the purified product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of N-(2-Methyl-5-nitrophenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of N-(2-Methyl-5-nitrophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities may include:
-
Unreacted starting materials: Such as 2-methyl-5-nitroaniline and the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Isomeric byproducts: Formation of other isomers, such as N-(2-Methyl-4-nitrophenyl)acetamide or N-(2-Methyl-6-nitrophenyl)acetamide, can occur depending on the regioselectivity of the nitration step if the synthesis starts from N-acetyl-o-toluidine.[1]
-
Di-acylated byproducts: Although less common for this specific compound, over-acetylation can sometimes occur.
-
Degradation products: The nitro and acetamide groups can be sensitive to harsh reaction or workup conditions (e.g., extreme pH or high temperatures), leading to decomposition.[2]
-
Residual solvents: Solvents used in the reaction or purification steps may be retained in the final product.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and detecting impurities.[3][4] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring reaction progress and for the initial assessment of purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of any unknown impurities.[2][4]
Q3: What are the primary challenges in purifying nitrophenyl-substituted compounds like this compound?
A3: Researchers often face several key challenges:
-
Polarity: These compounds can be difficult to purify due to their polarity, which can lead to issues with solubility in common solvents.[2]
-
Complex Mixtures: The synthesis can result in complex mixtures of isomers and byproducts that are challenging to separate.[2]
-
Purification Losses: Significant amounts of the compound can be lost during purification steps like recrystallization and column chromatography if the optimal solvent systems are not utilized.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The solvent may be too nonpolar for the compound at lower temperatures.[2] The solution is too concentrated.[2] The cooling rate is too rapid. | Use a more polar solvent or a solvent mixture.[2] Use a larger volume of solvent to ensure the compound remains dissolved at the boiling point.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used during dissolution.[6] Premature crystallization occurred during hot filtration. | Cool the solution in an ice-water bath for an extended period to maximize precipitation.[6] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the solution.[6] |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. The chosen solvent is not appropriate, and the compound remains too soluble even at low temperatures. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[6] Select a different solvent or use a mixed-solvent system by adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise.[6] |
| Purified crystals are colored. | Presence of colored impurities. | Perform a hot filtration with activated charcoal before allowing the solution to cool and crystallize. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities (streaking or overlapping bands on TLC). | The chosen eluent system is not optimal. | Optimize the eluent system using TLC. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Employ a gradient elution, starting with a less polar mixture and gradually increasing the polarity. |
| The compound does not elute from the column. | The compound is too polar and is irreversibly adsorbed onto the silica gel.[2] The chosen eluent is not polar enough to move the compound.[2] | Use a more polar stationary phase (e.g., alumina) or consider reverse-phase chromatography.[2] Gradually increase the polarity of the eluent. For highly polar compounds, adding a small amount of a polar solvent like methanol may be necessary. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The ideal solvent system and volumes should be determined empirically. A mixed solvent system of ethyl acetate and n-hexane has been shown to be effective.[4]
-
Solvent Selection: Empirically determine the best solvent or mixed-solvent system. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed-solvent system, add the anti-solvent (e.g., n-hexane) dropwise until the solution becomes cloudy, then gently reheat until clear before allowing it to cool slowly. Further cooling in an ice bath can maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: HPLC Analysis of this compound
The following is a starting point for an HPLC method; optimization may be required.
-
Column: Newcrom R1 or a similar reverse-phase (RP) column.[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier.[3] A typical starting gradient could be 30-70% MeCN in water with 0.1% phosphoric acid or formic acid for MS compatibility.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound and expected impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This liquid chromatography method can be scaled for preparative separation to isolate impurities.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 5. jcbsc.org [jcbsc.org]
- 6. benchchem.com [benchchem.com]
Improving the regioselectivity of nitration for N-(o-tolyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of N-(o-tolyl)acetamide. Our goal is to help you improve the regioselectivity of this reaction and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of N-(o-tolyl)acetamide?
A1: The nitration of N-(o-tolyl)acetamide is an electrophilic aromatic substitution reaction where both the acetamido (-NHCOCH₃) and the methyl (-CH₃) groups influence the position of the incoming nitro (-NO₂) group. Both are activating groups and direct the electrophile to the ortho and para positions relative to themselves.[1][2] The primary products are typically 4-nitro-N-(o-tolyl)acetamide and 5-nitro-N-(o-tolyl)acetamide. The acetamido group is a stronger activating group and its directing effect is generally dominant.[3]
Q2: Why is my yield of the desired nitro-isomer consistently low?
A2: Low yields can stem from several factors:
-
Oxidation of the Amine: If the starting material is o-toluidine and it is not properly protected by acetylation, the amino group can be oxidized by the nitrating mixture.[4]
-
Incomplete Reaction: Insufficient reaction time or temperatures that are too low can lead to an incomplete reaction. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended.[4]
-
Product Loss During Workup: The nitrated products may have some solubility in the aqueous phase. Ensure efficient extraction and minimize losses during purification steps.[4]
-
Formation of Undesired Isomers: The formation of multiple isomers is common in this reaction. Optimizing reaction conditions to favor the desired isomer is key.[4]
Q3: What is the purpose of acetylating o-toluidine before nitration?
A3: Acetylating o-toluidine to form N-(o-tolyl)acetamide serves two main purposes. First, it protects the amino group from oxidation by the strong nitric and sulfuric acids.[4][5] Second, it reduces the activating strength of the amino group, which helps to prevent multiple nitrations on the same ring.[3] The acetamido group is still an ortho-, para-director, but it is less activating than a free amino group.[6] This protective step is crucial for achieving a cleaner reaction with higher yields of the desired mononitrated products.[4][5]
Q4: How can I improve the regioselectivity to favor the 4-nitro isomer over the 5-nitro isomer?
A4: Improving the regioselectivity towards a specific isomer is a common challenge. Here are some strategies:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can sometimes favor the thermodynamically more stable para-isomer.[6]
-
Choice of Nitrating Agent: While the standard is a mixture of nitric and sulfuric acid, exploring other nitrating agents might offer different selectivities. For instance, using acetyl nitrate prepared in situ from acetic anhydride and nitric acid can sometimes lead to milder reaction conditions and altered product ratios.[7]
-
Solvent Effects: The choice of solvent can influence the isomer distribution. While concentrated sulfuric acid is common, some procedures use acetic acid as a co-solvent.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of Tarry, Dark-Colored Byproducts | 1. The reaction temperature was too high, leading to oxidation and side reactions.[4] 2. The nitrating agent was added too quickly, causing localized overheating.[4] 3. Direct nitration of o-toluidine without protection of the amino group. | 1. Maintain a low temperature (0-10 °C) throughout the addition of the nitrating agent using an ice bath.[4] 2. Add the nitrating mixture dropwise with vigorous stirring to ensure proper heat dissipation.[4] 3. Ensure complete acetylation of o-toluidine to N-(o-tolyl)acetamide before proceeding with the nitration step. |
| Unexpected Isomer Ratio (e.g., high proportion of 5-nitro isomer) | 1. Steric hindrance from the ortho-methyl and acetamido groups may disfavor substitution at the 4-position.[5] 2. The directing influence of the methyl group is significant in this substrate.[3] | 1. Carefully control the reaction temperature, as lower temperatures can sometimes enhance para-selectivity. 2. Characterize the product mixture thoroughly using techniques like NMR or HPLC to accurately determine the isomer ratio.[8] 3. Consider that a mixture of isomers is expected and plan for an effective purification strategy, such as fractional crystallization or column chromatography.[4] |
| Difficulty in Product Purification | 1. The presence of multiple isomers with similar physical properties (e.g., polarity, solubility).[4] 2. Contamination with unreacted starting material or byproducts from side reactions. | 1. Employ high-resolution separation techniques like column chromatography with a carefully selected eluent system. Fractional crystallization from a suitable solvent may also be effective.[4] 2. Ensure the reaction has gone to completion by monitoring with TLC. Perform thorough washing steps during the workup to remove acidic impurities. |
Data Presentation
Table 1: Regioselectivity in the Nitration of Substituted Acetanilides
| Starting Material | Product | Isomer Distribution (%) | Reference |
| N-acetyl-p-toluidine | 3-nitro-N-acetyl-p-toluidine | Substantially free of the ortho isomer | [9] |
| N-(o-tolyl)acetamide | 4-nitro-N-(o-tolyl)acetamide | ~45% | [3] |
| 5-nitro-N-(o-tolyl)acetamide | ~33% | [3] | |
| Other isomers | ~22% (ortho and para to the acetamide group) | [3] |
Note: The data for N-(o-tolyl)acetamide is derived from the nitration of 2-methylacetanilide followed by hydrolysis, as reported in the reference. The distribution reflects the combined electronic and steric effects of the acetamido and methyl groups.
Experimental Protocols
Protocol 1: Acetylation of o-Toluidine to N-(o-tolyl)acetamide
This protocol describes the protection of the amino group of o-toluidine.
Materials:
-
o-toluidine
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-cold water
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.[4]
-
Heat the mixture under reflux for a sufficient time to ensure complete acetylation. Monitor the reaction progress by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the N-(o-tolyl)acetamide.[4]
-
Collect the solid product by vacuum filtration.
-
Wash the filtered solid thoroughly with cold water to remove any remaining acid and unreacted starting materials.[4]
-
Dry the product, for example, in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Nitration of N-(o-tolyl)acetamide
This protocol details the nitration of the protected amine.
Materials:
-
N-(o-tolyl)acetamide
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Crushed ice and water
Procedure:
-
Suspend the dried N-(o-tolyl)acetamide in concentrated sulfuric acid in a flask.[4]
-
Cool the mixture in an ice-salt bath to a temperature of 0-5 °C.[5]
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping this mixture cool in an ice bath.[5]
-
Add the nitrating mixture dropwise to the stirred solution of N-(o-tolyl)acetamide, ensuring the temperature does not rise above 10 °C.[4][5]
-
After the addition is complete, continue to stir the mixture at room temperature for approximately one hour to allow the reaction to go to completion.[5]
-
Carefully pour the reaction mixture onto a large amount of crushed ice. This will precipitate the nitroacetanilide products.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product is a mixture of isomers and can be purified by techniques such as recrystallization or column chromatography.
Protocol 3: Hydrolysis of Nitro-N-(o-tolyl)acetamide (Deprotection)
This protocol is for the removal of the acetyl protecting group to yield the corresponding nitro-o-toluidines.
Materials:
-
Mixture of nitro-N-(o-tolyl)acetamide isomers
-
Concentrated sulfuric acid
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Heat a mixture of the nitrated acetanilides, concentrated sulfuric acid, and water under reflux for about 45 minutes.[5]
-
Monitor the hydrolysis by TLC until the starting amide has been consumed.[4]
-
Cool the solution and pour it into a mixture of ice and water.
-
Neutralize the mixture by carefully adding a 10% NaOH solution to precipitate the nitroaniline products.[5]
-
Extract the nitroanilines from the aqueous solution twice with ethyl acetate.[5]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[5]
-
Filter to remove the drying agent and evaporate the solvent to obtain the mixture of nitro-o-toluidine isomers.
Visualizations
Caption: Experimental workflow for the synthesis of nitro-o-toluidines.
Caption: Directing effects in the nitration of N-(o-tolyl)acetamide.
References
- 1. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. researchgate.net [researchgate.net]
- 9. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]
HPLC method development for separating isomers of "N-(2-Methyl-5-nitrophenyl)acetamide"
Technical Support Center: HPLC Method Development for Isomer Separation
Product: N-(2-Methyl-5-nitrophenyl)acetamide
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the development of High-Performance Liquid Chromatography (HPLC) methods for the separation of isomers of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound isomers.
1. Poor Resolution or Co-elution of Isomers
-
Question: My chromatogram shows overlapping or poorly separated peaks for the isomers. How can I improve the resolution?
-
Answer: Poor resolution is a common challenge when separating structurally similar isomers. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Solvent Type: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different interactions with the analyte and stationary phase.[1]
-
pH Control: If your isomers have ionizable groups, adjusting the mobile phase pH can significantly impact retention and selectivity. Even small changes of 0.1 pH units can alter retention time.[2]
-
Additives: Introducing additives like trifluoroacetic acid (TFA) can improve peak shape and resolution, especially for acidic compounds.[3]
-
-
Change the Stationary Phase:
-
Adjust Temperature: Lowering the column temperature can sometimes enhance selectivity between isomers.[1]
-
2. Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks are tailing or fronting, which is affecting my ability to accurately quantify the isomers. What could be the cause and how do I fix it?
-
Answer: Asymmetrical peaks can be caused by several factors:
-
Secondary Interactions: Peak tailing is often due to secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols.[1][2]
-
Solution: Add a competitive agent like triethylamine (TEA) to the mobile phase to block active sites on the silica. Adjusting the pH can also help by changing the ionization state of the silanols or the analyte.[2]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can cause poor peak shape.
-
Solution: Replace the guard column and/or flush the analytical column. If the problem persists, the analytical column may need to be replaced.[2]
-
-
3. Shifting Retention Times
-
Question: The retention times for my isomer peaks are inconsistent between runs. What is causing this variability?
-
Answer: Retention time shifts can indicate instability in the HPLC system or changes in the mobile phase.
-
Mobile Phase Preparation:
-
Inaccurate Composition: Ensure the mobile phase is prepared accurately and consistently. Use a graduated cylinder for precise measurements. If using a gradient mixer, ensure it is functioning correctly.[2]
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts.[6]
-
Evaporation: Over time, the composition of the mobile phase can change due to the evaporation of the more volatile solvent. Prepare fresh mobile phase daily.[2]
-
-
System Leaks: Check for any leaks in the system, from the pump to the detector. Even a small leak can cause pressure fluctuations and affect retention times.[1]
-
Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as temperature can influence retention.[1]
-
4. High Backpressure
-
Question: The system backpressure has significantly increased. What should I do?
-
Answer: High backpressure is often a sign of a blockage in the system.
-
Identify the Blockage: Systematically disconnect components, starting from the detector and moving backward, to pinpoint the source of the high pressure.[1]
-
Check for Blocked Frits: The inlet frit of the column can become clogged with particulate matter. If the manufacturer allows, you can try back-flushing the column to dislodge particulates.[1]
-
Sample and Mobile Phase Filtration: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent particulates from entering the system.[7]
-
Buffer Precipitation: If using buffers, ensure they are completely dissolved and soluble in the mobile phase mixture to avoid precipitation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound isomers?
A1: A good starting point is to use a standard reversed-phase C18 column with a simple mobile phase gradient.[4][7] Begin with a scouting gradient to determine the approximate elution conditions.
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Based on the results of the scouting run, you can then optimize the gradient or switch to an isocratic method.
Q2: What are the potential positional isomers of this compound that I might need to separate?
A2: The primary isomers of interest would be other nitrated and methylated acetanilides. Depending on the synthesis route, you could encounter isomers such as:
-
N-(2-Methyl-3-nitrophenyl)acetamide
-
N-(2-Methyl-4-nitrophenyl)acetamide
-
N-(2-Methyl-6-nitrophenyl)acetamide
-
N-(4-Methyl-2-nitrophenyl)acetamide
-
N-(4-Methyl-3-nitrophenyl)acetamide
The separation of these positional isomers can be challenging due to their similar physicochemical properties.
Q3: Can I use a normal-phase HPLC method?
A3: Yes, normal-phase chromatography is an alternative. It uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethanol).[4][8] This can provide a different selectivity compared to reversed-phase and may be effective for separating these isomers.
Q4: Are there any specific sample preparation steps I should follow?
A4: Proper sample preparation is crucial for reliable results.
-
Dissolution: Dissolve the sample in a solvent that is compatible with your initial mobile phase conditions, such as methanol or acetonitrile.
-
Sonication: If the sample does not dissolve easily, sonicate for 5-10 minutes.[1]
-
Dilution: Dilute the stock solution to a concentration that is within the linear range of your detector.
-
Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulates before injection.[7]
Data Presentation
Table 1: Example Starting HPLC Conditions for Isomer Separation
| Parameter | Condition 1: Reversed-Phase | Condition 2: Normal-Phase |
| Stationary Phase | C18 (e.g., Discovery® C18, 15 cm x 4.6 mm, 5 µm)[7] | Silica (e.g., Eurospher 100-5 Si, 125 x 4.0 mm)[8] |
| Mobile Phase | A: Water + 0.1% Phosphoric AcidB: Acetonitrile + 0.1% Phosphoric Acid | A: HeptaneB: Ethanol[8] |
| Gradient/Isocratic | Gradient: 10-90% B in 20 min | Isocratic: 85% A / 15% B[8] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[8] |
| Column Temperature | 30 °C | 30 °C[8] |
| Detection | UV at 254 nm | UV at 225 nm[8] |
| Injection Volume | 10 µL | 10 µL[8] |
Experimental Protocols
Protocol 1: General Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of the this compound isomer mixture.
-
Dissolution: Dissolve the sample in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Sonication: If necessary, sonicate the solution for 5 minutes to ensure complete dissolution.
-
Dilution: Prepare a working solution of 100 µg/mL by diluting 1 mL of the stock solution into a 10 mL volumetric flask with the initial mobile phase.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC System Setup and Equilibration
-
System Preparation: Set up the HPLC system according to the desired chromatographic conditions (see Table 1).
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Run the HPLC method and acquire the chromatogram.
Visualizations
Caption: Workflow for HPLC Method Development.
References
Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(2-Methyl-5-nitrophenyl)acetamide, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and effective synthetic route involves a two-step process:
-
Acetylation of o-toluidine: The amino group of o-toluidine is protected by reacting it with an acetylating agent, typically acetic anhydride, to form N-acetyl-o-toluidine.
-
Nitration of N-acetyl-o-toluidine: The intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding this compound.
Q2: Why is the protection of the amino group necessary before nitration?
Protecting the amino group as an acetamide is crucial for several reasons. The amino group (-NH2) is a strong activating group, which can lead to over-nitration (dinitration) and oxidation of the starting material. The acetyl group (-NHCOCH3) is less activating, which helps to control the reaction and prevent the formation of unwanted byproducts. Additionally, the steric hindrance of the acetyl group can influence the regioselectivity of the nitration, favoring the desired 5-nitro product.[1]
Q3: What are the common impurities and byproducts encountered during the synthesis?
The most common byproducts are positional isomers of the desired product, such as 2-Methyl-3-nitroaniline, 2-Methyl-4-nitroaniline, and 2-Methyl-6-nitroaniline.[1] The formation of dinitrated products and dark, tarry materials due to oxidation of the aniline by nitric acid can also occur if the reaction conditions are not carefully controlled.[1]
Q4: How can the formation of isomeric byproducts be minimized?
To minimize the formation of isomeric byproducts, it is essential to:
-
Protect the amino group: Acetylation of o-toluidine to form N-acetyl-o-toluidine before nitration is a key step.[1]
-
Control the reaction temperature: The nitration reaction should be carried out at a low temperature, typically between 0°C and 10°C, to enhance regioselectivity.[1]
Q5: What are the recommended methods for purifying the final product?
Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. Ethanol or a binary mixture of ethanol and water can be effective solvents for recrystallization.[2][3]
-
Fractional Crystallization: This technique can be used to separate the desired product from its isomers based on differences in their solubility.[1]
-
Chromatography: For high-purity requirements, column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during acetylation or nitration. | Ensure the reaction goes to completion by monitoring with TLC or HPLC. Adjust reaction time and temperature as needed. |
| Suboptimal ratio of reagents. | Carefully control the stoichiometry of the reactants, especially the nitrating mixture. | |
| Product loss during workup and purification. | Optimize the extraction and recrystallization procedures to minimize loss. | |
| Formation of Dark, Tarry Material | Oxidation of the aniline by nitric acid.[1] | Maintain a low reaction temperature (0-10°C) during the addition of the nitrating mixture.[1] |
| Reaction temperature is too high.[1] | Ensure efficient cooling and slow, controlled addition of the nitrating agent. | |
| High Levels of Isomeric Byproducts | Direct nitration of o-toluidine without a protecting group.[1] | Protect the amino group by acetylation to form N-acetyl-o-toluidine before nitration.[1] |
| Incorrect reaction temperature affecting regioselectivity.[1] | Strictly maintain the reaction temperature between 0°C and 10°C.[1] | |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture. | After the reaction, pour the mixture into ice-water to precipitate the product.[3] |
| Inefficient crystallization. | Experiment with different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can induce crystallization. |
Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of o-Toluidine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-toluidine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-o-toluidine.
-
Filter the solid product, wash it with cold water, and dry it under vacuum.
Step 2: Nitration of N-acetyl-o-toluidine
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the dried N-acetyl-o-toluidine to concentrated sulfuric acid, ensuring the temperature is maintained below 20°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of N-acetyl-o-toluidine, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at 0-10°C for a designated time, monitoring the reaction by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude this compound.
-
Filter the yellow solid, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.
-
Characterize the final product using techniques such as melting point determination, FTIR, NMR, and Mass Spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. jcbsc.org [jcbsc.org]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis of N-(2-Methyl-5-nitrophenyl)acetamide with other common nitrated anilines, supported by experimental data and detailed protocols. The selection of a specific nitrated aniline in a synthetic route can significantly impact yield, purity, and downstream applications. This document aims to inform that selection by presenting a clear comparison of synthetic methodologies and outcomes.
Introduction to Nitrated Anilines in Synthesis
Nitrated anilines are pivotal intermediates in the chemical industry, forming the backbone of many pharmaceuticals, dyes, and agrochemicals. The introduction of a nitro group onto the aniline ring is a critical step that modulates the electronic properties and provides a handle for further chemical transformations. The position of the nitro group, as well as the presence of other substituents, dictates the reactivity and ultimate utility of the molecule.
The synthesis of nitrated anilines is most commonly achieved through the electrophilic aromatic substitution of aniline or its derivatives. However, the direct nitration of aniline is often problematic, leading to a mixture of isomers and oxidation byproducts.[1] A more controlled and widely used approach involves the protection of the amino group, typically by acetylation, to form an acetanilide. This strategy moderates the reactivity of the aromatic ring and enhances the regioselectivity of the nitration reaction.[2][3]
This guide will focus on the synthesis of this compound in comparison to other nitrated anilines, highlighting the factors that influence product distribution and overall synthetic efficiency.
Data Presentation: A Comparative Analysis of Synthetic Yields
The following tables summarize the quantitative data for the synthesis of various nitrated anilines. The data highlights the differences in product distribution based on the starting material and the synthetic strategy employed.
Table 1: Product Distribution in the Direct Nitration of Aniline
| Product | Typical Yield (%) |
| p-Nitroaniline | ~51% |
| m-Nitroaniline | ~47% |
| o-Nitroaniline | ~2% |
| Oxidation Byproducts | Variable (Significant) |
Data sourced from a comparative guide on aniline nitration.[1]
Table 2: Product Distribution in the Nitration of 2'-Methylacetanilide
| Product | Yield (%) |
| N-(2-Methyl-4-nitrophenyl)acetamide | 45% |
| This compound | 33% |
| N-(2-Methyl-3-nitrophenyl)acetamide | 29% (as 2-methyl-3-nitroaniline after hydrolysis) |
| N-(2-Methyl-6-nitrophenyl)acetamide | Not specified as a major product |
Data sourced from a study on the regioselectivity of aniline and toluidine nitration.[4]
Table 3: Comparison of Synthetic Methods for Common Nitroanilines
| Target Compound | Synthetic Method | Starting Material | Typical Yield | Key Advantages |
| p-Nitroaniline | Acetylation, Nitration, Hydrolysis | Aniline | High (unspecified) | High regioselectivity for the para isomer.[1] |
| o-Nitroaniline | Sulfonation, Nitration, Hydrolysis | o-Nitroaniline-p-sulfonic acid | 56% | Good regioselectivity for the ortho isomer. |
| m-Nitroaniline | Diazotization, Reduction | m-Dinitrobenzene | 81-86% | Selective reduction of one nitro group. |
| This compound | Acetylation, Nitration | 2-Methylaniline | 33% | Provides a specific substitution pattern for further synthesis. |
Experimental Protocols
Detailed methodologies for the synthesis of key nitrated anilines are provided below. These protocols are based on established laboratory procedures.
Protocol 1: Synthesis of p-Nitroaniline via the Acetanilide Protection Strategy
This multi-step synthesis is a classic example of using a protecting group to achieve high regioselectivity.[4]
Step 1: Acetylation of Aniline to Acetanilide
-
Dissolve 2.5 mL of aniline in a mixture of 60 mL of water and 2.5 mL of concentrated hydrochloric acid in a flask.
-
Warm the solution to approximately 50°C and add 4 mL of acetic anhydride.
-
Immediately add a solution of sodium acetate to neutralize the HCl and catalyze the reaction.
-
Cool the mixture in an ice bath to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of Acetanilide
-
In a flask, dissolve 2.7 g of dry acetanilide in 5 mL of concentrated sulfuric acid, stirring until dissolved.
-
Cool the solution in an ice bath to 0-5°C.
-
Separately, prepare a nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, let the mixture stand for 20-30 minutes.
-
Pour the reaction mixture onto 25 mL of crushed ice and water to precipitate the p-nitroacetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Transfer the crude p-nitroacetanilide to a flask containing 15-20 mL of a 10% sulfuric acid solution.
-
Heat the mixture to a gentle boil for 15-20 minutes to hydrolyze the amide.
-
Cool the solution in an ice bath to precipitate the p-nitroaniline.
-
Collect the yellow p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry.
Protocol 2: Synthesis of o-Nitroaniline
This procedure utilizes the hydrolysis of o-nitroaniline-p-sulfonic acid.
-
In a 3-L round-bottomed flask fitted with a reflux condenser, place 218 g of coarsely powdered technical o-nitroaniline-p-sulfonic acid.
-
Add a hot mixture of 775 cc of concentrated sulfuric acid and 950 cc of water.
-
Apply heat and reflux the mixture gently for approximately three hours, or until the solution is practically complete.
-
Allow the dark solution to cool and then pour it slowly into 12 L of cold water.
-
After cooling, filter the dense orange-yellow precipitate with suction. This is the first crop of crystals.
-
Make the filtrate slightly alkaline with a 50% sodium hydroxide solution, and then barely acid to litmus with sulfuric acid.
-
Cool the mixture thoroughly and filter the second crop of crystals.
-
Combine the crops and dry at 50°C. The product can be further purified by recrystallization from alcohol. The expected yield is approximately 56%.
Protocol 3: Synthesis of m-Nitroaniline
This method involves the selective reduction of one nitro group of m-dinitrobenzene using sodium polysulfide.
Step 1: Preparation of Sodium Polysulfide Solution
-
Prepare a solution of sodium polysulfide according to standard laboratory procedures.
Step 2: Reduction of m-Dinitrobenzene
-
In a round-bottom flask equipped with a reflux condenser, dissolve m-dinitrobenzene in a suitable solvent (e.g., ethanol).
-
Heat the solution to boiling.
-
Slowly add the sodium polysulfide solution to the boiling solution of m-dinitrobenzene.
-
After the addition is complete, continue to reflux for a period to ensure the reaction goes to completion.
-
Distill off the solvent.
-
Acidify the residue and then make it basic with ammonia to precipitate the m-nitroaniline.
-
Collect the product by filtration, wash with cold water, and dry. The reported yield is in the range of 81-86%.
Mandatory Visualization
Logical Workflow: Synthesis of an Azo Dye from this compound
The following diagram illustrates a typical synthetic workflow where this compound serves as a key intermediate in the production of an azo dye. Azo dyes are a large class of colored organic compounds that are widely used in the textile and food industries.[5][6]
Caption: Synthetic pathway for an azo dye using this compound as an intermediate.
Experimental Workflow: General Synthesis of Nitrated Anilines via Acetanilide Protection
This diagram outlines the general experimental workflow for synthesizing nitrated anilines using the acetanilide protection strategy, which is a common and effective method for controlling regioselectivity.
Caption: General workflow for synthesizing nitrated anilines via the acetanilide protection strategy.
Discussion and Conclusion
The choice of a particular nitrated aniline for a synthetic application is a critical decision that depends on the desired final product.
-
For para-substituted anilines , the acetylation of aniline followed by nitration is a highly effective and regioselective method, yielding predominantly the p-nitroaniline.[1] This is a standard procedure in many organic chemistry laboratories and industrial processes.
-
The synthesis of ortho- and meta-nitroanilines often requires more specialized starting materials or reaction conditions to achieve good yields and purity. The protocols provided for these isomers highlight the different strategies needed to overcome the inherent directing effects of the amino group.
-
This compound represents a more complex synthetic target where the regioselectivity is influenced by both the acetamido and the methyl groups. The nitration of 2'-methylacetanilide results in a mixture of isomers, with the 4-nitro and 5-nitro products being the major components.[4] This makes the isolation of pure this compound more challenging than that of p-nitroaniline from acetanilide.
The utility of this compound lies in its specific substitution pattern, which is valuable for the synthesis of particular azo dyes and potentially for pharmaceuticals where this arrangement of functional groups is required. The workflow for azo dye synthesis illustrates how this intermediate can be effectively utilized in a multi-step process.
References
A Comparative Analysis of Nitrating Agents for N-(o-tolyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
The nitration of N-(o-tolyl)acetamide, a key transformation in the synthesis of various pharmaceutical intermediates, is highly dependent on the choice of nitrating agent. This guide provides a comparative analysis of common nitrating agents, focusing on their performance in terms of product distribution and reaction conditions. The selection of an appropriate nitrating agent is critical for controlling the regioselectivity and achieving desired yields of the nitro derivatives.
Performance of Nitrating Agents
The reactivity and directing effects of the acetamido and the o-tolyl groups on the aromatic ring of N-(o-tolyl)acetamide lead to a mixture of isomeric products upon nitration. The choice of nitrating agent significantly influences the ratio of these isomers. Below is a summary of the outcomes with different nitrating agents based on available experimental data.
| Nitrating Agent | Substrate | Major Products (after hydrolysis) | Isomer Distribution (%) | Total Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) in Acetic Acid | N-(o-tolyl)acetamide | 2-Methyl-4-nitroaniline | 45 | Not Reported | [1] |
| 2-Methyl-5-nitroaniline | 33 | [1] | |||
| Other ortho/para isomers | ~22 | [1] | |||
| Fuming Nitric Acid in Acetic Acid | N-(o-tolyl)acetamide | 2-Amino-3-nitrotoluene | Not specified | 49-55 (of this isomer) | |
| Acetyl Nitrate (HNO₃ in Acetic Anhydride) | Substituted Acetanilides | Predominantly ortho-nitro products | Not specified for N-(o-tolyl)acetamide | Not Reported | |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Substituted Acetanilides | Predominantly ortho-nitro products | Not specified for N-(o-tolyl)acetamide | Not Reported |
Analysis of Regioselectivity:
The nitration of N-(o-tolyl)acetamide is influenced by the directing effects of both the acetamido group (-NHCOCH₃) and the methyl group (-CH₃).
-
The acetamido group is an ortho, para-director and a strong activating group due to the resonance effect of the nitrogen lone pair.
-
The methyl group is also an ortho, para-director and a weak activating group through an inductive effect.
With mixed acid (HNO₃/H₂SO₄) , the reaction yields a significant amount of 2-methyl-4-nitroaniline (para to the acetamido group) and 2-methyl-5-nitroaniline (meta to the acetamido group but para to the methyl group).[1] This suggests that under strongly acidic conditions, the directing influence of both groups is significant. The formation of the 5-nitro isomer indicates that the inductive effect of the methyl group plays a considerable role in directing the incoming nitro group.[1]
Experimental Protocols
Below are detailed methodologies for the nitration of N-(o-tolyl)acetamide using a mixed acid system.
Nitration of N-(o-tolyl)acetamide with Mixed Acid (HNO₃/H₂SO₄) in Acetic Acid
This protocol is based on the procedure described for the nitration of 2-methylacetanilide.[1]
Materials:
-
N-(o-tolyl)acetamide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice
-
Distilled water
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel)
Procedure:
-
Dissolve N-(o-tolyl)acetamide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10 °C.
-
Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of N-(o-tolyl)acetamide over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Slowly pour the reaction mixture onto crushed ice with constant stirring to precipitate the crude nitro products.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Neutralize any remaining acid by washing the solid with a cold, saturated sodium bicarbonate solution, followed by another wash with cold water.
-
Dry the crude product. The resulting mixture of isomers can be separated by techniques such as fractional crystallization or column chromatography.
-
The individual isomers can be hydrolyzed to their corresponding nitroanilines for easier identification and quantification by standard analytical methods like HPLC.
Visualizing the Process
To better understand the experimental workflow and the factors influencing the choice of a nitrating agent, the following diagrams are provided.
Caption: Experimental workflow for the nitration of N-(o-tolyl)acetamide.
Caption: Factors influencing the outcome of nitration reactions.
References
A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-(2-Methyl-5-nitrophenyl)acetamide. While HPLC stands as a primary analytical technique, this document also explores alternative methods, offering a comparative overview based on performance data and experimental protocols to aid in selecting the most suitable method for specific research needs.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the expected performance characteristics of HPLC in comparison to other potential analytical techniques for the quantification of this compound, based on methodologies for structurally similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Chromatographic separation followed by highly selective and sensitive mass analysis. |
| Typical Detector | UV-Vis, Photodiode Array (PDA) | Mass Spectrometer (MS) | Triple Quadrupole Mass Spectrometer (QqQ) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | <0.1 µg/mL | <0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | <0.3 µg/mL | <0.1 ng/mL[1] |
| Linearity Range | 0.05 - 100 µg/mL[2] | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL[1] |
| Precision (%RSD) | < 2%[3] | < 5%[3] | < 15% |
| Accuracy (% Recovery) | 98 - 102%[3] | 95 - 105%[3] | 85 - 115%[1] |
| Sample Derivatization | Not typically required. | May be required to improve volatility. | Not typically required. |
Detailed Experimental Protocol: Validated HPLC Method
This section outlines a representative experimental protocol for the quantification of this compound using a reversed-phase HPLC method.[4] This protocol is based on established methods for similar compounds and serves as a robust starting point for method development and validation.
Instrumentation and Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.[4][5] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[5]
-
Injection Volume: 10 µL.[5]
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the desired linear range.
-
Sample Preparation: The sample preparation method will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.
Method Validation Parameters
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks in a blank and placebo sample at the retention time of the analyte.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.[2][7]
-
Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels, with recovery typically expected to be within 98-102%.[7]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The relative standard deviation (%RSD) should typically be less than 2%.[7][8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[7] The signal-to-noise ratio for LOD is typically 3:1 and for LOQ is 10:1.[1][7]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6]
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process, from initial method development to the final validation report, ensuring the method is fit for its intended purpose.
Caption: Workflow of the HPLC Method Validation Process.
Signaling Pathway for Analytical Method Selection
The choice of an analytical method is a critical decision in the drug development process. The following diagram outlines the decision-making pathway for selecting an appropriate analytical method for the quantification of a pharmaceutical compound like this compound.
Caption: Decision Pathway for Analytical Method Selection.
References
- 1. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. benchchem.com [benchchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the impurity profiling of N-(2-Methyl-5-nitrophenyl)acetamide. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to aid in the identification and control of potential impurities during drug development and manufacturing.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). The process involves the detection, identification, and quantification of impurities that may arise during the synthesis, purification, and storage of a drug substance. For this compound, a thorough understanding of its synthetic route and degradation pathways is essential for developing a robust impurity control strategy.
Potential Impurities in this compound
The impurity profile of this compound is influenced by its synthetic pathway and inherent stability. The primary route of synthesis involves the acetylation of 2-methyl-5-nitroaniline. Based on this, potential impurities can be categorized as:
-
Starting Material-Related Impurities: Unreacted starting materials and impurities present in them.
-
Synthesis-Related Impurities: Byproducts formed during the reaction.
-
Degradation Products: Impurities formed due to the degradation of the API under various stress conditions.
A logical workflow for identifying and characterizing these impurities is presented below.
Caption: Impurity Profiling Workflow for this compound.
Comparative Analytical Techniques
The cornerstone of impurity profiling is the use of high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). The following table compares the typical performance of these methods for the analysis of this compound and its potential impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation by HPLC followed by mass-based detection. |
| Primary Use | Quantification of known and unknown impurities. | Identification of unknown impurities by providing molecular weight information. |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level). |
| Specificity | Moderate to High (dependent on detector and resolution). | Very High (based on mass-to-charge ratio). |
| Data Output | Chromatogram with retention time and peak area. | Chromatogram and mass spectrum for each peak. |
Experimental Protocols
This method is suitable for the separation and quantification of this compound and its potential impurities.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% phosphoric acid). For MS compatibility, 0.1% formic acid should be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
This method is designed for the identification of unknown impurities by determining their molecular weights.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
HPLC Conditions: Same as the HPLC method described above, but with a formic acid modifier in the mobile phase.
-
Mass Spectrometry Parameters:
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical method. The drug substance is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The workflow for a typical forced degradation study is illustrated below.
References
Alternative reagents to "N-(2-Methyl-5-nitrophenyl)acetamide" for azo dye synthesis
For researchers and professionals in the fields of materials science and drug development, the selection of reagents for the synthesis of azo dyes is a critical decision that influences the final properties and performance of the chromophore. This guide provides a detailed comparison of alternative reagents to the commonly used N-(2-Methyl-5-nitrophenyl)acetamide, offering insights into their performance based on experimental data.
The synthesis of azo dyes is a cornerstone of industrial chemistry, prized for its versatility and cost-effectiveness.[1] The process traditionally involves two main stages: diazotization and azo coupling.[2] In the diazotization step, a primary aromatic amine is converted into a reactive diazonium salt. This salt then acts as an electrophile in the azo coupling stage, reacting with an electron-rich coupling component, such as a phenol or another aniline derivative, to form the final azo dye.[2] The choice of the initial aromatic amine significantly impacts the resulting dye's color, stability, and affinity for various substrates.[1]
Performance Comparison of Azo Dye Precursors
The following table summarizes the performance of azo dyes synthesized from this compound and compares it with dyes derived from a selection of alternative aromatic amines. The data, compiled from various studies, highlights key performance indicators such as yield, melting point, and fastness properties.
| Diazo Component | Coupling Component | Dye Color | Yield (%) | Melting Point (°C) | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Rubbing Fastness (Dry/Wet, 1-5 Scale) |
| This compound | N,N-diethylaniline | Red | High | 155-158 | 5 | 4-5 | 4/4 |
| 2-Methyl-4-nitroaniline | N,N-diethylaniline | Red | High | >250 | 6 | 4-5 | 4/4 |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | Yellowish Red | ~100 | - | - | - | - |
| 2-Aminophenol | 2,4-Dihydroxybenzophenone | Brown | - | - | - | - | - |
| 4-Chloroaniline | 2,4-Dihydroxybenzophenone | Light Orange | - | - | - | - | - |
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | - | 78 | 208-210 | - | - | - |
Fastness ratings are based on a scale of 1-8 for light fastness (where 8 is excellent) and 1-5 for wash and rubbing fastness (where 5 is excellent).[1]
The data indicates that while this compound is a reliable precursor for red azo dyes, alternatives such as its isomer, 2-Methyl-4-nitroaniline, can offer superior lightfastness.[1][2] Other alternatives like 4-Nitroaniline can produce high yields of yellowish-red dyes when coupled with 2,4-Dihydroxybenzophenone.[3] The choice of reagent will ultimately depend on the desired color and performance characteristics of the final dye.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of azo dyes. The following are representative experimental protocols for the synthesis of azo dyes using different aromatic amine precursors.
Synthesis of a Representative Azo Dye from 2-Methyl-5-nitroaniline[1]
This protocol describes the synthesis of a disperse red dye by diazotizing 2-Methyl-5-nitroaniline and coupling it with N,N-diethylaniline.
Materials:
-
2-Methyl-5-nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
N,N-diethylaniline
-
Sodium Acetate
-
Ice
Procedure:
-
Diazotization: A solution of 2-Methyl-5-nitroaniline (0.01 mol) in concentrated hydrochloric acid and water is cooled to 0-5°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (0.01 mol) is then added dropwise while maintaining the low temperature to form the diazonium salt.[1]
-
Coupling: A solution of N,N-diethylaniline (0.01 mol) in an appropriate solvent is prepared and cooled. The previously prepared diazonium salt solution is then slowly added to the N,N-diethylaniline solution with constant stirring.[1]
-
pH Adjustment: The pH of the reaction mixture is adjusted to 4-5 by the addition of a sodium acetate solution to facilitate the coupling reaction.[1]
-
Isolation and Purification: The precipitated dye is collected by filtration, washed with water, and dried.[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]
Synthesis of an Azo Dye from 4-Nitroaniline and Salicylic Acid[4]
Materials:
-
4-nitroaniline
-
Sodium nitrite
-
Concentrated HCl
-
Salicylic acid
-
Sodium hydroxide solution
-
Sodium chloride
Procedure:
-
Diazonium Salt Synthesis: Sodium nitrite and 4-nitroaniline are mixed in water, and the resulting slurry is added to concentrated hydrochloric acid to form the diazonium salt.[4]
-
Coupling: The diazonium salt is then reacted with an aromatic compound, in this case, salicylic acid, in a process called coupling to form the azo dye.[4]
Experimental Workflow and Signaling Pathways
The general workflow for azo dye synthesis can be visualized as a two-step process. The first step is the formation of a diazonium salt from an aromatic amine, followed by the coupling of this salt with an electron-rich aromatic compound.
Caption: General workflow for the synthesis of azo dyes.
The logical relationship for selecting an appropriate alternative reagent involves considering the desired properties of the final azo dye. The structure of the aromatic amine directly influences the electronic properties and, consequently, the color and fastness of the dye.
Caption: Logical workflow for alternative reagent selection.
References
Efficacy of "N-(2-Methyl-5-nitrophenyl)acetamide" as a precursor for specific bioactive compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic pathways for producing N-(2-Methyl-5-nitrophenyl)acetamide, a nitroaromatic compound with potential as a precursor for various bioactive molecules. The inherent biological activity of the nitroaromatic scaffold makes its derivatives, including this compound, promising candidates for further investigation in drug discovery and development. Their mechanism of action often involves reductive bioactivation within target cells, leading to the generation of cytotoxic radicals that can induce DNA damage and inhibit cellular replication.[1][2][3]
This document outlines two distinct synthetic strategies to obtain this compound, presenting a comparative overview of their methodologies, and providing detailed experimental protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached from two primary strategic standpoints, each with its own set of advantages and considerations. The choice of route may depend on the availability of starting materials, desired purity, and scalability of the process.
| Parameter | Route A: Acetylation of 2-Methyl-5-nitroaniline | Route B: Nitration of N-(2-methylphenyl)acetamide |
| Starting Materials | 2-Methyl-5-nitroaniline, Acetic Anhydride | N-(2-methylphenyl)acetamide, Nitrating Mixture (HNO₃/H₂SO₄) |
| Key Transformation | N-Acetylation | Electrophilic Aromatic Substitution (Nitration) |
| Regioselectivity | Not a primary concern; the position of the nitro group is predefined in the starting material. | Critical; the acetamido group directs nitration to the ortho and para positions. The presence of the methyl group further influences the final isomer distribution.[4] |
| Potential Byproducts | Minimal, primarily related to purification from excess reagents. | Positional isomers (e.g., N-(2-methyl-3-nitrophenyl)acetamide, N-(2-methyl-4-nitrophenyl)acetamide), and dinitrated products if conditions are not carefully controlled.[5] |
| Reaction Conditions | Generally milder; often carried out at room temperature or with gentle heating. | Requires stringent temperature control (typically 0-10°C) to manage the exothermic reaction and prevent over-nitration.[6][7] |
| Reported Yield | High (typically >90% for acetylation of anilines).[8] | Variable, depending on the precise conditions and success of isomer separation. Yields for the desired para-nitro isomer can be moderate to good. |
| Purification | Relatively straightforward, often involving precipitation and recrystallization. | May require more complex purification steps like column chromatography or fractional crystallization to separate the desired isomer from byproducts.[5] |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic route, the following diagrams outline the key transformations.
Experimental Protocols
The following sections provide detailed methodologies for the two primary synthetic routes to this compound.
Route A: Acetylation of 2-Methyl-5-nitroaniline
This protocol is adapted from standard procedures for the N-acetylation of anilines.[8]
Materials and Reagents:
-
2-Methyl-5-nitroaniline
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a 50 mL round bottom flask, dissolve 5.0 mmol of 2-methyl-5-nitroaniline in 20 mL of dichloromethane under an inert atmosphere (e.g., argon).
-
Add 1.2 equivalents (6.0 mmol) of acetic anhydride dropwise to the stirring solution at room temperature.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium carbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by recrystallization from a suitable solvent like ethanol.
Route B: Nitration of N-(2-methylphenyl)acetamide
This protocol is based on established methods for the nitration of acetanilide and its derivatives.[6][7][9] Caution: This procedure involves highly corrosive and reactive acids and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
N-(2-methylphenyl)acetamide (2-acetamidotoluene)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid
-
Crushed ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In a 100 mL beaker, dissolve 2.0 g of N-(2-methylphenyl)acetamide in 2.0 mL of glacial acetic acid.
-
Carefully add 4.0 mL of concentrated sulfuric acid to the mixture.
-
Place the beaker in an ice bath and cool the mixture to 0-5°C while stirring.
-
In a separate container, prepare the nitrating mixture by cautiously adding 1.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid, keeping this mixture cool.
-
Using a dropping funnel, add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, allow the mixture to stand at room temperature for approximately 30 minutes.
-
Pour the reaction mixture onto about 20 g of crushed ice in a separate beaker and stir to precipitate the product.
-
Filter the crude product at the pump and wash thoroughly with cold water to remove residual acids.
-
Purify the product, primarily a mixture of ortho- and para-nitro isomers, via fractional crystallization or column chromatography to isolate the desired this compound.
Mechanism of Bioactivity: The Nitroaromatic Pathway
Nitroaromatic compounds typically exert their biological effects through a mechanism of reductive activation.[1][3] This process is particularly effective in anaerobic or microaerophilic environments, such as those found in certain bacteria and protozoa.
The nitro group of the compound is reduced by intracellular enzymes, such as nitroreductases, to form a highly reactive nitro radical anion.[2] This radical can then undergo further reactions to generate other reactive oxygen species. These cytotoxic species can cause significant damage to cellular macromolecules, most notably DNA, leading to strand breaks and the formation of adducts.[3] This widespread damage disrupts essential cellular processes and ultimately results in cell death.
References
- 1. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 7. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. rsc.org [rsc.org]
- 9. byjus.com [byjus.com]
Performance Showdown: A Comparative Guide to Azo Dyes Derived from N-(2-Methyl-5-nitrophenyl)acetamide Precursors
For researchers, scientists, and professionals in drug development and materials science, the selection of high-performance dyes is critical. This guide offers a detailed comparative analysis of azo dyes synthesized from precursors of N-(2-Methyl-5-nitrophenyl)acetamide, providing essential experimental data and protocols to inform the selection of chromophores for a variety of applications.
While direct performance data for a range of dyes derived from this compound is not extensively available in peer-reviewed literature, a comprehensive understanding can be gained by examining dyes derived from its immediate precursor, 2-Methyl-5-nitroaniline. The chemical similarity allows for a strong comparative basis. This guide focuses on the performance of two representative azo dyes synthesized from 2-Methyl-5-nitroaniline, offering insights into their spectral properties and fastness characteristics, which are crucial for their application in textiles and other fields.
Comparative Performance of Representative Azo Dyes
The performance of azo dyes is intrinsically linked to their molecular structure, which dictates their color, stability, and affinity for various substrates. Below is a summary of key performance indicators for two disperse dyes derived from the diazotization of 2-Methyl-5-nitroaniline and coupled with different aromatic compounds. Disperse dyes are a class of synthetic dyes with low water solubility, primarily used for dyeing polyester fibers.
| Performance Indicator | Dye 1 (Coupled with N,N-diethylaniline) | Dye 2 (Coupled with a substituted phenol) |
| Color Shade | Orange to Red-Brown | Yellow to Orange |
| Light Fastness | Good (5-6) | Moderate to Good (4-5) |
| Wash Fastness | Very Good to Excellent (4-5) | Very Good (4) |
| Rubbing Fastness (Dry) | Good to Very Good (4) | Good (4) |
| Rubbing Fastness (Wet) | Good (3-4) | Moderate to Good (3-4) |
Fastness ratings are based on a standard grey scale, where 5 is excellent for wash and rub fastness, and 8 is excellent for light fastness.
Experimental Protocols
Accurate and reproducible experimental methodologies are fundamental to the reliable assessment of dye performance. The following sections detail the standard protocols for the synthesis and evaluation of the azo dyes discussed in this guide.
Synthesis of a Representative Azo Dye
This protocol outlines the synthesis of a disperse red dye through the diazotization of 2-Methyl-5-nitroaniline followed by coupling with N,N-diethylaniline.[1]
Materials:
-
2-Methyl-5-nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
N,N-diethylaniline
-
Sodium Acetate
-
Ice
Procedure:
-
Diazotization: A solution of 2-Methyl-5-nitroaniline (0.01 mol) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (0.01 mol) is then added dropwise while vigorously stirring and maintaining the low temperature to form the diazonium salt.
-
Coupling: A separate solution of N,N-diethylaniline (0.01 mol) in a suitable solvent is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to the N,N-diethylaniline solution with continuous stirring.
-
pH Adjustment: The pH of the reaction mixture is adjusted to 4-5 by the addition of a sodium acetate solution to facilitate the electrophilic substitution (coupling) reaction.
-
Isolation and Purification: The precipitated dye is collected by filtration, washed with water to remove any unreacted reagents and salts, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Performance Evaluation Protocols
The following are standardized methods for assessing the fastness properties of the synthesized dyes on a polyester fabric substrate.
-
Wash Fastness: The wash fastness is evaluated based on the ISO 105-C06 standard. A sample of the dyed fabric is washed in a soap solution, and the change in color of the fabric and the staining of an adjacent undyed fabric are assessed using a grey scale (1-5).
-
Light Fastness: Light fastness is determined according to the ISO 105-B02 standard. The dyed fabric is exposed to a controlled artificial light source that mimics natural sunlight for a specified period. The degree of fading is then compared against a set of blue wool standards (1-8).
-
Rubbing Fastness: The rubbing fastness (dry and wet) is assessed using a crockmeter as per the ISO 105-X12 standard. The amount of color transferred from the dyed fabric to a standard white cotton cloth under controlled pressure is evaluated using a grey scale (1-5).
Workflow and Pathway Visualizations
To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.
Caption: General workflow for the synthesis of an azo dye.
References
A Comparative Guide to the Kinetic Studies of the Formation of "N-(2-Methyl-5-nitrophenyl)acetamide"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic routes for the formation of "N-(2-Methyl-5-nitrophenyl)acetamide," with a focus on the kinetic aspects of the reactions. Due to the absence of direct kinetic studies for this specific compound in the current literature, this guide draws upon established principles of organic synthesis and data from analogous reactions to provide a comprehensive comparison. We will explore two plausible conventional synthetic pathways and compare them with a modern, microwave-assisted approach.
Introduction
"this compound" is a substituted aromatic amide. Its synthesis typically involves two key transformations: the introduction of a nitro group onto an aromatic ring (nitration) and the formation of an amide bond (acetylation). The sequence of these steps significantly influences the overall efficiency and selectivity of the synthesis. This guide will compare the following synthetic strategies:
-
Route A: Acetylation of 2-methylaniline followed by nitration.
-
Route B: Nitration of 2-methylaniline followed by acetylation.
-
Alternative Method: Microwave-assisted amide bond formation.
A thorough understanding of the kinetics of these routes is crucial for optimizing reaction conditions, maximizing yield, and minimizing byproduct formation.
Conventional Synthesis Routes: A Kinetic Comparison
The two primary conventional routes to synthesize "this compound" are outlined below. The key difference lies in the order of the acetylation and nitration reactions.
Route A: Acetylation Followed by Nitration
This pathway involves the initial protection of the amino group of 2-methylaniline (o-toluidine) via acetylation to form N-(2-methylphenyl)acetamide. This intermediate is then subjected to nitration.
Reaction Scheme:
Step 1: Acetylation 2-methylaniline + Acetic Anhydride → N-(2-methylphenyl)acetamide
Step 2: Nitration N-(2-methylphenyl)acetamide + Nitrating Mixture (HNO₃/H₂SO₄) → this compound
The acetyl group is an ortho-, para-directing group. Therefore, nitration of N-(2-methylphenyl)acetamide is expected to yield a mixture of ortho and para isomers. The methyl group is also an ortho-, para-director. The directing effects of both groups need to be considered to predict the final product distribution.
Route B: Nitration Followed by Acetylation
This route begins with the nitration of 2-methylaniline to produce 2-methyl-5-nitroaniline, which is then acetylated.
Reaction Scheme:
Step 1: Nitration 2-methylaniline + Nitrating Mixture (HNO₃/H₂SO₄) → 2-methyl-5-nitroaniline
Step 2: Acetylation 2-methyl-5-nitroaniline + Acetic Anhydride → this compound
In this route, the nitration of o-toluidine under strongly acidic conditions leads to the formation of the anilinium ion, which is a meta-director. This directs the incoming nitro group to the position meta to the amino group, yielding 2-methyl-5-nitroaniline as a major product.[1]
Kinetic and Yield Comparison of Conventional Routes
| Parameter | Route A (Acetylation then Nitration) | Route B (Nitration then Acetylation) | References |
| Reaction Time | Step 1: ~1 hour (reflux). Step 2: 1-2 hours. | Step 1: ~2 hours. Step 2: ~2 hours (reflux). | [2][3] |
| Temperature | Step 1: Reflux. Step 2: 0-10 °C. | Step 1: -10 to 10 °C. Step 2: Reflux. | [1][2] |
| Key Kinetic Factors | The rate is dependent on the nucleophilicity of the amine in step 1 and the electrophilicity of the nitronium ion in step 2. The acetamido group is activating and ortho, para-directing. | The rate of nitration is influenced by the strong deactivating effect of the protonated amino group under acidic conditions. The amino group becomes a meta-director. The subsequent acetylation rate depends on the reduced nucleophilicity of the nitro-substituted aniline. | [1][4] |
| Reported Yields (Analogous Reactions) | High yield for acetylation. Nitration can lead to a mixture of isomers, potentially lowering the yield of the desired product after purification. | Nitration of o-toluidine can be regioselective under controlled conditions. Acetylation of the nitroaniline generally proceeds in good yield. | [3][5] |
Alternative Synthesis: Microwave-Assisted Acetylation
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields.[6][7] This approach can be particularly beneficial for the acetylation step in Route B.
Comparison with Conventional Heating
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation | References |
| Reaction Time | Hours | Minutes | [6][7][8] |
| Energy Input | Inefficient, slow heating of the vessel and then the sample. | Direct and rapid heating of the polar reactants and solvent. | [6] |
| Yield | Generally lower to comparable. | Often higher due to reduced side reactions and shorter reaction times. | [7][9] |
| Byproduct Formation | Can be significant with prolonged heating. | Often minimized due to shorter reaction times. | [8] |
Microwave-assisted synthesis of amides can be performed solvent-free, which aligns with the principles of green chemistry.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Route B
Step 1: Nitration of 2-Methylaniline (o-Toluidine) [1][10]
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (e.g., 3.9 mL).
-
Cool the flask in an ice/salt bath to -10 °C.
-
Slowly add 2-methylaniline (e.g., 500 mg) to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 0.9 mL) to concentrated sulfuric acid (e.g., 0.9 mL) and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the o-toluidine solution over a period of about 2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring for 1 hour at the same temperature.
-
Pour the reaction mixture onto crushed ice and carefully neutralize with a sodium hydroxide solution until a precipitate forms.
-
Collect the 2-methyl-5-nitroaniline precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Acetylation of 2-Methyl-5-nitroaniline [3]
-
In a round-bottom flask, dissolve 2-methyl-5-nitroaniline in a suitable solvent like methylene chloride.
-
Add acetic anhydride (in slight excess) and a catalytic amount of dimethylaminopyridine.
-
Heat the mixture at reflux for two hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield N-(2,5-difluoro-4-nitrophenyl)acetamide.
Protocol 2: Microwave-Assisted Acetylation of 2-Methyl-5-nitroaniline[9]
-
In a microwave-safe reaction vessel, mix 2-methyl-5-nitroaniline and a slight excess of acetic acid.
-
Add a catalytic amount of a suitable catalyst (e.g., boric acid, though some reactions proceed without a catalyst).
-
Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 160-165 °C) for a short period (e.g., 15-30 minutes).
-
After the reaction is complete, cool the mixture.
-
The product can often be isolated by simple filtration or by adding water to precipitate the amide, followed by filtration.
Visualizations
Synthetic Pathways
Caption: Plausible synthetic routes for this compound.
Experimental Workflow for Route B (Conventional)
Caption: Experimental workflow for the synthesis via Route B.
Conclusion
While direct kinetic data for the formation of "this compound" is not available, a comparative analysis of plausible synthetic routes can be made based on established chemical principles and data from similar reactions.
-
Route B (Nitration followed by Acetylation) is likely the more efficient conventional method due to the meta-directing effect of the protonated amino group during nitration, which can lead to higher regioselectivity and a cleaner product profile.
-
The kinetics of Route A (Acetylation followed by Nitration) are complicated by the mixed directing effects of the acetamido and methyl groups, which may result in a mixture of isomers and necessitate more complex purification.
-
Microwave-assisted synthesis presents a significant kinetic advantage for the acetylation step, drastically reducing reaction times from hours to minutes and often improving yields.[6][7][8] This makes it a highly attractive alternative for rapid and efficient synthesis.
For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as desired purity, available equipment, and time constraints. For high-throughput synthesis or process optimization, exploring microwave-assisted methods is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. rsc.org [rsc.org]
- 6. ajrconline.org [ajrconline.org]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for "N-(2-Methyl-5-nitrophenyl)acetamide"
For researchers, scientists, and drug development professionals, the robust and reliable quantification of "N-(2-Methyl-5-nitrophenyl)acetamide" is crucial for ensuring product quality and consistency. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the analysis of this compound. The following sections present a summary of their performance based on established validation parameters, detailed experimental protocols, and a visual representation of the cross-validation workflow.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an analytical method hinges on a variety of factors, including the required sensitivity, specificity, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics for HPLC and UV-Vis spectrophotometry in the analysis of aromatic nitro compounds.
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 50 µg/mL | 5 - 40 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Specificity | High (separates from impurities) | Low to Moderate (prone to interference) |
Experimental Protocols
Reproducibility and the ability to cross-validate results are underpinned by detailed methodologies. The following protocols for HPLC-UV and UV-Vis spectrophotometry are provided for the quantification of "this compound".
High-Performance Liquid Chromatography (HPLC-UV) Method
This method offers high specificity and sensitivity for the quantification of "this compound".
Chromatographic System:
-
Column: Newcrom R1 reverse-phase column.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid.[1] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a specified wavelength (e.g., 315 nm, based on the absorbance maximum of similar compounds[2]).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of "this compound" reference standard in the mobile phase to obtain a 100 µg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range.
-
Sample Preparation: Dissolve the sample containing "this compound" in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
UV-Vis Spectrophotometric Method
This method provides a simpler and more cost-effective approach for the determination of "this compound". A similar compound, N-(4-nitrophenyl) acetamide, exhibits absorbance peaks at 315.78 nm, 223.45 nm, and 201.39 nm.[2]
Spectrophotometric System:
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of "this compound" (e.g., between 200-400 nm). Based on similar compounds, a λmax around 315 nm is expected.[2]
-
Solvent: Methanol or Ethanol.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of the "this compound" reference standard in the chosen solvent.
-
Calibration Standards: Create a series of standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to ensure the absorbance reading is within the linear range of the calibration curve.
Method Validation: Validate the method as per ICH guidelines, with a particular focus on specificity to ensure that excipients or impurities do not interfere with the absorbance at the chosen wavelength.
Mandatory Visualization
Cross-Validation Workflow Diagram
A systematic workflow is essential for the cross-validation of analytical methods. The following diagram illustrates the key stages involved in comparing and validating different analytical techniques for the quantification of "this compound". The concept of cross-validation involves comparing data from at least two different analytical methods or from the same method used in different laboratories to ensure the data is comparable.[3]
Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.
References
Safety Operating Guide
Safe Disposal of N-(2-Methyl-5-nitrophenyl)acetamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of N-(2-Methyl-5-nitrophenyl)acetamide, based on safety data sheets for structurally similar compounds. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Hazard and Safety Information
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
To ensure personal safety during handling and disposal, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.[3]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust formation is likely or if working in a poorly ventilated area.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel.
1. Waste Collection:
- Collect waste this compound in a suitable, clearly labeled, and tightly closed container.[1][3]
- Avoid mixing with incompatible materials, such as strong oxidizing agents.[4]
2. Spill Management:
- In case of a spill, prevent dust formation.[1]
- Sweep up the spilled solid material and place it into a suitable container for disposal.[1]
- Ensure the area is well-ventilated.
3. Final Disposal:
- Dispose of the contents and the container at an approved waste disposal plant.[1][5]
- Do not allow the product to enter drains, sewers, or waterways.[4]
- All disposal practices must be in accordance with local, regional, and national regulations.[4]
Emergency First-Aid Procedures
In the event of exposure, immediate action is critical:
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[2]
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for N-(2-Methyl-5-nitrophenyl)acetamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for handling N-(2-Methyl-5-nitrophenyl)acetamide, a compound that, like similar nitrophenyl and acetamide derivatives, requires careful management. Adherence to these protocols is vital to mitigate potential hazards and ensure the integrity of your research.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive approach to Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE, based on the potential hazards associated with structurally similar compounds, which include risks of irritation, toxicity, and potential carcinogenicity.[1][2][3][4]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times.[5][6] A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.[5][6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or degradation before use and dispose of them properly after handling the compound.[5][8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills.[5] |
| Respiratory Protection | Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][5][8][9] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[5] |
Experimental Protocols: Handling and Disposal
Proper handling and disposal procedures are critical for minimizing exposure and environmental contamination.
Handling Procedure
-
Preparation : Before beginning any work, ensure the designated work area, preferably within a chemical fume hood, is clean and uncluttered.[5] Confirm that all necessary PPE is readily available and in good condition.[5] An eyewash station and safety shower should be accessible.[10]
-
Dispensing : When weighing or transferring the solid compound, take care to avoid the formation of dust.[1][2][3][8] Use appropriate tools and techniques, such as a spatula, in a draft-free environment within the fume hood.
-
During Use : Keep the container of this compound tightly closed when not in use.[2][5][11] Avoid all direct contact with the substance, including inhalation of any dust.[1][5]
-
After Handling : Thoroughly wash hands and any exposed skin with soap and water after completing your work.[5][11] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Emergency Procedures
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2][11] Seek medical attention if irritation persists.[2][11]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[1][2]
-
Inhalation : Move the individual to fresh air.[1][2] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Collection : All waste materials contaminated with this compound, including used gloves, disposable labware, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[1][5]
-
Waste Segregation : Do not mix this chemical waste with other waste streams.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific segregation and disposal guidelines.
-
Disposal Method : Waste must be disposed of in accordance with all local, regional, and national regulations for hazardous chemical waste.[1][10] This typically involves disposal through an approved waste disposal plant.[1][12]
Workflow for Safe Handling of this compound
The following diagram outlines the essential steps for safely managing this compound throughout the experimental process.
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. trimaco.com [trimaco.com]
- 7. epa.gov [epa.gov]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. keyorganics.net [keyorganics.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
